Fimasartan-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H31N7OS |
|---|---|
Molecular Weight |
507.7 g/mol |
IUPAC Name |
2-[2-butyl-4-methyl-6-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]-N,N-bis(trideuteriomethyl)ethanethioamide |
InChI |
InChI=1S/C27H31N7OS/c1-5-6-11-24-28-18(2)23(16-25(36)33(3)4)27(35)34(24)17-19-12-14-20(15-13-19)21-9-7-8-10-22(21)26-29-31-32-30-26/h7-10,12-15H,5-6,11,16-17H2,1-4H3,(H,29,30,31,32)/i3D3,4D3 |
InChI Key |
AMEROGPZOLAFBN-LIJFRPJRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=S)CC1=C(N=C(N(C1=O)CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CCCC)C)C([2H])([2H])[2H] |
Canonical SMILES |
CCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CC(=S)N(C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of Fimasartan-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methodologies for Fimasartan-d6, a deuterium-labeled internal standard essential for pharmacokinetic and metabolic studies of the angiotensin II receptor antagonist, Fimasartan. This document details the synthetic pathways, experimental protocols, and purification techniques, supported by quantitative data and workflow visualizations.
Introduction to Fimasartan and its Deuterated Analog
Fimasartan is a non-peptide angiotensin II receptor antagonist utilized in the management of hypertension. To facilitate accurate quantification in biological matrices during drug development and clinical trials, a stable isotope-labeled internal standard, this compound, is employed. The deuterium atoms are strategically incorporated into the N,N-dimethylamino ethanethioamide moiety of the molecule, providing a distinct mass shift for mass spectrometric analysis without significantly altering the physicochemical properties of the compound.
Synthesis of this compound
The synthesis of this compound follows a multi-step pathway analogous to the synthesis of Fimasartan, with the key difference being the introduction of the deuterium label at a specific amidation step. The most common synthetic routes proceed through key intermediates, and the deuterium labeling is achieved by using a deuterated reagent.
Synthetic Pathway Overview
The general synthetic strategy involves the construction of the pyrimidinone core, followed by N-alkylation with a biphenylmethyl moiety and subsequent functional group transformations to introduce the thioamide side chain. The deuterium label is incorporated during the formation of the amide bond using deuterated dimethylamine.
Fimasartan-d6: A Technical Guide to Certificate of Analysis Specifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the typical specifications found on a Certificate of Analysis (CoA) for Fimasartan-d6, a deuterated internal standard crucial for the accurate quantification of the antihypertensive drug Fimasartan in pharmacokinetic and metabolic studies. This document outlines the key quality attributes, analytical methodologies employed for their determination, and the expected acceptance criteria for a high-purity reference standard.
This compound is essential for bioanalytical assays, where it is used to correct for variability in sample preparation and instrument response.[1] Its structural similarity to Fimasartan, with the strategic replacement of six hydrogen atoms with deuterium, ensures it co-elutes and ionizes similarly while being distinguishable by mass spectrometry.
Core Specifications and Analytical Methods
The CoA for this compound provides a comprehensive summary of its identity, purity, and quality. The following table summarizes the typical tests, specifications, and analytical techniques used in the certification of this reference material.
| Test Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to the structure of this compound | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Purity (by HPLC) | ≥ 98.0% | High-Performance Liquid Chromatography (HPLC) |
| Mass Spectrum | Consistent with the expected molecular weight | Mass Spectrometry (MS) |
| Molecular Formula | C₂₇H₂₅D₆N₇OS | Elemental Analysis / High-Resolution Mass Spectrometry |
| Molecular Weight | 507.69 g/mol | Mass Spectrometry |
| Residual Solvents | To be reported (conforming to ICH Q3C) | Gas Chromatography (GC) |
| Water Content | To be reported | Karl Fischer Titration |
| Storage Condition | 2-8°C for long-term storage | - |
Experimental Protocols
The analytical methods listed in the CoA are based on established principles of pharmaceutical analysis. Below are detailed methodologies for the key experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
The purity of this compound is a critical parameter and is typically determined by Reverse-Phase HPLC (RP-HPLC).
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where Fimasartan exhibits maximum absorbance (e.g., 262 nm).
-
Quantification: The purity is determined by calculating the area percentage of the this compound peak relative to the total peak area in the chromatogram.
Mass Spectrometry (MS) for Identity and Molecular Weight Confirmation
Mass spectrometry is used to confirm the identity and molecular weight of this compound.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) is a common technique for molecules like Fimasartan.
-
Analysis Mode: The analysis is performed in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Expected Mass: The expected mass for the [M+H]⁺ ion of this compound would be approximately 508.7 m/z. High-resolution mass spectrometry can provide a more accurate mass measurement to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are powerful techniques for confirming the chemical structure of this compound and verifying the positions of the deuterium labels.
-
Instrumentation: A high-field NMR spectrometer.
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d6 or CDCl₃).
-
¹H NMR: The spectrum will show the characteristic peaks for the non-deuterated protons in the molecule. The absence of signals at the positions where deuterium has been incorporated confirms the isotopic labeling.
-
¹³C NMR: The spectrum provides information on the carbon framework of the molecule.
Workflow and Data Visualization
The following diagrams illustrate the typical workflow for the certification of a this compound reference standard and the logical relationship of the analytical tests.
Caption: Workflow for this compound Reference Standard Certification.
Caption: Logical Relationship of Key Analytical Tests for this compound.
This guide provides a foundational understanding of the specifications and analytical scrutiny applied to this compound. For specific batch information, always refer to the Certificate of Analysis provided by the supplier.
References
Fimasartan-d6 Stability Profile and Degradation Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fimasartan is an angiotensin II receptor antagonist used for the treatment of hypertension. Fimasartan-d6 is its deuterated analog, commonly utilized as an internal standard in pharmacokinetic and analytical studies to ensure accurate quantification. A thorough understanding of the stability profile and degradation pathways of Fimasartan is critical for the development of stable pharmaceutical formulations and for the accurate interpretation of analytical data. This guide provides a comprehensive overview of the stability of Fimasartan under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress, based on published forced degradation studies.
Quantitative Stability Profile
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following table summarizes the quantitative results from forced degradation studies performed on Fimasartan.
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation | Reference |
| Acidic | 0.1N Hydrochloric Acid | 60 minutes | Not Specified | 10.2% | [1] |
| Alkaline | 0.1N Sodium Hydroxide | 60 minutes | Not Specified | 8.5% | [1] |
| Oxidative | 3% Hydrogen Peroxide | 60 minutes | Not Specified | 15.6% | [1] |
| Oxidative | 30% Hydrogen Peroxide | 48 hours | Room Temperature | 75.4% | [2] |
| Thermal | Heat | 60 minutes | 60°C | No Degradation | [3] |
| Photolytic | UV Light | 60 minutes | Not Specified | No Degradation | [3] |
Degradation Pathways
The primary degradation pathway identified for Fimasartan under stress conditions is oxidation.
Oxidative Degradation
Under oxidative stress, particularly with hydrogen peroxide, Fimasartan undergoes oxidation of the thiocarbonyl group to a carbonyl group, forming an amide. This major degradation product has been identified and characterized using LC-MS, NMR, and IR spectroscopy.[2]
Oxidative degradation pathway of Fimasartan.
Experimental Protocols
The following sections detail the methodologies employed in the forced degradation studies of Fimasartan.
Preparation of Stock Solution
A standard stock solution of Fimasartan is prepared by accurately weighing and dissolving the compound in a suitable solvent, typically acetonitrile or methanol, to a concentration of 1000 µg/ml.[3]
Forced Degradation Studies
-
Pipette 1 ml of the Fimasartan stock solution into a 10 ml volumetric flask.
-
Add 1 ml of 0.1N Hydrochloric acid.
-
Make up the volume to 10 ml with acetonitrile.
-
Keep the solution for 60 minutes at room temperature.
-
Analyze the resulting solution using a stability-indicating HPLC method.[3]
-
Pipette 1 ml of the Fimasartan stock solution into a 10 ml volumetric flask.
-
Add 1 ml of 0.1N Sodium hydroxide.
-
Make up the volume to 10 ml with acetonitrile.
-
Keep the solution for 60 minutes at room temperature.
-
Analyze the resulting solution using a stability-indicating HPLC method.[3]
-
Pipette 1 ml of the Fimasartan stock solution into a 10 ml volumetric flask.
-
Add 1 ml of 3% (v/v) hydrogen peroxide solution.
-
Make up the volume to 10 ml with acetonitrile.
-
Keep the solution for 60 minutes at room temperature.
-
Analyze the resulting solution using a stability-indicating HPLC method.[3]
-
Dissolve Fimasartan in a suitable solvent.
-
Add 10 ml of 30% (v/v) hydrogen peroxide.
-
Keep the solution at room temperature for 48 hours.
-
Dilute the sample to the required concentration for analysis.
-
Analyze using analytical HPLC and preparative HPLC for isolation of the degradation product.[2]
-
Pipette 1 ml of the Fimasartan stock solution into a 10 ml volumetric flask.
-
Make up the volume to 10 ml with acetonitrile.
-
Place the solution in a hot air oven maintained at 60°C for 60 minutes.
-
Analyze the resulting solution using a stability-indicating HPLC method.[3]
-
Pipette 1 ml of the Fimasartan stock solution into a 10 ml volumetric flask.
-
Make up the volume to 10 ml with acetonitrile.
-
Place the solution in a UV cabinet for 60 minutes.
-
Analyze the resulting solution using a stability-indicating HPLC method.[3]
Analytical Method
A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is typically used for the analysis of Fimasartan and its degradation products. A common method employs a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., 0.1% orthophosphoric acid) in an isocratic elution mode. Detection is commonly performed using a UV detector at approximately 265 nm.[4]
Experimental Workflows
The following diagram illustrates a typical workflow for a forced degradation study.
General workflow for forced degradation studies.
Conclusion
The available data indicates that Fimasartan is relatively stable under thermal and photolytic conditions but is susceptible to degradation under acidic, alkaline, and particularly oxidative stress. The primary oxidative degradation pathway involves the conversion of the thiocarbonyl group to a carbonyl group. As this compound is structurally very similar to Fimasartan, a similar stability profile is expected. This information is crucial for the development of stable formulations and for ensuring the accuracy of analytical methods that use this compound as an internal standard. Researchers and drug development professionals should consider these degradation pathways and stability profiles when handling and analyzing Fimasartan and its deuterated analogs.
References
Unraveling the Fragmentation Fingerprint: A Technical Guide to Fimasartan-d6 Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of Fimasartan-d6, a deuterated internal standard crucial for the accurate quantification of the antihypertensive drug Fimasartan in biological matrices. By understanding the fragmentation behavior of this compound, researchers can develop and validate robust bioanalytical methods essential for pharmacokinetic, pharmacodynamic, and drug metabolism studies. This document details the experimental protocols, presents quantitative data in a clear and structured format, and visualizes the proposed fragmentation pathways.
Introduction to Fimasartan and the Role of Deuterated Internal Standards
Fimasartan is a potent and selective non-peptide angiotensin II receptor antagonist used for the treatment of hypertension.[1] Accurate measurement of Fimasartan concentrations in plasma and other biological samples is paramount for clinical and preclinical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical applications due to its high sensitivity and specificity.[2][3]
The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving high accuracy and precision in LC-MS/MS assays. This compound is chemically identical to Fimasartan but has six deuterium atoms incorporated into its structure. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during sample preparation and chromatographic separation, effectively compensating for matrix effects and variations in instrument response.
Experimental Protocols for Fimasartan Analysis
The following section outlines a typical experimental protocol for the analysis of Fimasartan using LC-MS/MS, based on methodologies reported in the scientific literature.[4][5][6][7]
Sample Preparation: Protein Precipitation
A simple and effective protein precipitation method is commonly employed for the extraction of Fimasartan from plasma samples.
-
To 50 µL of plasma, add 10 µL of this compound internal standard solution.
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
Liquid Chromatography (LC)
Chromatographic separation is typically achieved using a reversed-phase column with a gradient elution.
-
LC System: Agilent 1200 Series or equivalent
-
Column: Phenyl-Hexyl column (e.g., Luna® 5 µm, 50 mm × 2.0 mm) or a C18 column.[5]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.25 mL/min[5]
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
Mass Spectrometry (MS)
Tandem mass spectrometry is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC-MS/MS system or equivalent.[4]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Gas Temperature: 250°C
-
Nebulizer Pressure: 20 psi
Mass Spectrometry Fragmentation Data
The fragmentation of Fimasartan and the inferred fragmentation of this compound are detailed below. The primary fragmentation pathway involves the cleavage of the ether linkage and the loss of the tetrazole group.
Fimasartan Fragmentation
The protonated molecule of Fimasartan ([M+H]⁺) has a mass-to-charge ratio (m/z) of 502.2.[6][7] Upon collision-induced dissociation (CID), it generates several characteristic product ions.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| 502.2 | 207.1 | C₁₄H₁₅N₅O |
| 502.2 | 221.2 | C₁₄H₁₅N₅ |
Inferred this compound Fragmentation
Assuming the six deuterium atoms are located on the n-butyl group, the precursor ion of this compound ([M+H]⁺) will have an m/z of 508.2. The fragmentation pattern is expected to be similar to that of Fimasartan, with a corresponding mass shift in the fragments containing the deuterated butyl group.
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Proposed Neutral Loss |
| 508.2 | 213.1 | C₁₄H₉D₆N₅O |
| 508.2 | 221.2 | C₁₄H₉D₆N₅ |
Visualization of the Fragmentation Pathway
The following diagrams, generated using the DOT language, illustrate the logical workflow of the sample analysis and the proposed fragmentation pathway of Fimasartan.
Caption: Experimental workflow for Fimasartan analysis.
Caption: Proposed fragmentation of Fimasartan.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometric behavior of Fimasartan and its deuterated analog, this compound. The provided experimental protocols and fragmentation data serve as a valuable resource for scientists and researchers in the field of drug metabolism and pharmacokinetics. The logical and visual representation of the analytical workflow and fragmentation pathways aims to facilitate the development and implementation of robust and reliable bioanalytical methods for Fimasartan quantification. Further high-resolution mass spectrometry studies would be beneficial to confirm the exact elemental composition of the fragment ions and to further elucidate the fragmentation mechanism.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. ajpaonline.com [ajpaonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Analysis of a Combination of Anti-Hypertensive Drugs, Fimasartan, Amlodipine, and Hydrochlorothiazide, in Rats Using LC-MS/MS and Subsequent Application to Pharmacokinetic Drug Interaction with Red Ginseng Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validated LC-MS/MS Assay for the Quantitative Determination of Fimasartan in Human Plasma: Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fully Validated Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Fimasartan in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of fimasartan, a novel antihypertensive agent, and its active metabolite in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Kinetic Isotope Effect of Fimasartan-d6: A Theoretical and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Published: November 8, 2025
Abstract
Fimasartan, a potent angiotensin II receptor blocker (ARB), is an effective treatment for hypertension.[1][2] Its metabolic pathway, primarily mediated by cytochrome P450 (CYP) enzymes, presents an opportunity to explore the therapeutic potential of the kinetic isotope effect (KIE).[3][4] This technical guide explores the theoretical basis for the kinetic isotope effect of a deuterated analog, Fimasartan-d6. While this compound is currently utilized as an internal standard in analytical and pharmacokinetic research, this document outlines the scientific rationale and experimental methodologies to investigate its potential for an altered pharmacokinetic profile as a therapeutic agent.[5][6][7] By substituting specific hydrogen atoms with deuterium, it is hypothesized that the metabolic rate of Fimasartan can be attenuated, potentially leading to improved pharmacokinetic properties. This guide provides a comprehensive overview of Fimasartan's known metabolic pathways, detailed hypothetical experimental protocols to quantify the kinetic isotope effect, and the potential implications for drug development.
Introduction to the Kinetic Isotope Effect in Drug Development
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes.[8][9] In pharmaceutical sciences, the substitution of hydrogen with its heavier, stable isotope, deuterium, has emerged as a strategy to favorably modify the metabolic profiles of drugs.[10][11][] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus, reactions involving the cleavage of a C-D bond in the rate-determining step of a metabolic pathway can proceed more slowly.[13] This can lead to a decreased rate of metabolism, potentially resulting in a longer drug half-life, increased systemic exposure, and a more consistent pharmacokinetic profile.[14]
Fimasartan: Mechanism of Action and Metabolism
Fimasartan exerts its antihypertensive effect by selectively blocking the angiotensin II receptor type 1 (AT1), thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[15][16][17] The metabolism of Fimasartan is a key determinant of its pharmacokinetic profile and is primarily carried out by the cytochrome P450 system.
Signaling Pathway of Fimasartan
Fimasartan interrupts the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure. The following diagram illustrates the mechanism of action of Fimasartan.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Fimasartan: A new armament to fight hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of cytochrome P450 enzymes in fimasartan metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. veeprho.com [veeprho.com]
- 6. theclinivex.com [theclinivex.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deuterated drug - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Portico [access.portico.org]
- 15. Fimasartan - Wikipedia [en.wikipedia.org]
- 16. selleckchem.com [selleckchem.com]
- 17. Fimasartan | C27H31N7OS | CID 9870652 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Pharmacokinetic Study of Fimasartan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting a pharmacokinetic study of Fimasartan, a potent angiotensin II receptor antagonist. The following sections detail the experimental procedures for sample analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and summarize key pharmacokinetic parameters from published studies. While the detailed protocol describes the use of a structural analog internal standard (BR-A-563) as documented in validated methods, the use of a stable isotope-labeled internal standard such as Fimasartan-d6 is highly recommended for enhanced accuracy and precision.[1][2][3]
Introduction to Fimasartan Pharmacokinetics
Fimasartan is an orally administered, selective angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[4] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. Fimasartan is rapidly absorbed after oral administration, with time to maximum plasma concentration (Tmax) typically observed between 0.5 and 3 hours.[5] The terminal half-life (t1/2) of Fimasartan ranges from 5 to 16 hours, making it suitable for once-daily dosing.[5] The primary route of elimination is through biliary excretion, with less than 3% of the drug excreted in urine.[6][7]
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters of Fimasartan obtained from various clinical studies.
Table 1: Pharmacokinetic Parameters of Fimasartan in Healthy Volunteers after Single Oral Administration.
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | t1/2 (hr) | Reference |
| 60 mg | 281.9 ± 142.5 | 0.75 (0.5-6.0) | - | - | [7] |
| 120 mg | 457.7 ± 118.3 | 1.0 (0.5-3.0) | - | - | [7] |
Data are presented as mean ± standard deviation or median (range).
Table 2: Pharmacokinetic Parameters of Fimasartan in Patients with Hypertension.
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | t1/2 (hr) | Reference |
| 60 mg | - | 1.0 (0.5-4.0) | - | 5.8 (4.4-7.9) | - |
| 20-180 mg | - | 0.5-1.3 | - | 7-10 | - |
Data are presented as median (range).
Experimental Protocols
This section provides a detailed methodology for the quantification of Fimasartan in human plasma using LC-MS/MS.
Materials and Reagents
-
Fimasartan reference standard
-
This compound (recommended) or BR-A-563 (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma
Instrumentation
-
Liquid Chromatography system (e.g., Agilent 1200 series or equivalent)
-
Tandem Mass Spectrometer (e.g., API-4000 or equivalent)
-
Analytical column (e.g., Phenyl-Hexyl, 5 µm, 50 mm × 2.0 mm or Hypersil GOLD C18, 5µm, 100 x 4.6 mm)[8][9]
Preparation of Stock and Working Solutions
-
Fimasartan Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Fimasartan reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound or BR-A-563 in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50% methanol to create working solutions for calibration standards and quality control (QC) samples.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample in a polypropylene tube, add 100 µL of the internal standard working solution (e.g., 50 ng/mL in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 13,000 rpm for 5 minutes at 4°C.[10]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.25 mL/min[8]
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for specificity, linearity, accuracy, precision, recovery, and stability.[5][10]
Visualizations
Signaling Pathway
Caption: Mechanism of action of Fimasartan in the Renin-Angiotensin System.
Experimental Workflow
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. scispace.com [scispace.com]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. Simultaneous Analysis of a Combination of Anti-Hypertensive Drugs, Fimasartan, Amlodipine, and Hydrochlorothiazide, in Rats Using LC-MS/MS and Subsequent Application to Pharmacokinetic Drug Interaction with Red Ginseng Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Pharmacokinetics and metabolite profiling of fimasartan, a novel antihypertensive agent, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validated LC-MS/MS Assay for the Quantitative Determination of Fimasartan in Human Plasma: Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neuroquantology.com [neuroquantology.com]
- 10. Fully Validated Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Fimasartan in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioanalytical Method for Fimasartan Quantification in Human Plasma using LC-MS/MS with Fimasartan-d6 as an Internal Standard
Application Note & Protocol
This document provides a detailed protocol for the quantitative determination of Fimasartan in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Fimasartan-d6, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure high accuracy and precision, making this method suitable for pharmacokinetic studies and therapeutic drug monitoring.[1]
Introduction
Fimasartan is a potent, non-peptide angiotensin II receptor antagonist used for the treatment of hypertension.[2] Accurate and reliable quantification of Fimasartan in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[3][4] This application note describes a robust and sensitive LC-MS/MS method for the analysis of Fimasartan in human plasma, utilizing this compound as the internal standard to correct for matrix effects and variability in sample processing.
Experimental
Materials and Reagents
-
Fimasartan reference standard
-
This compound (Internal Standard)[1]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ethyl acetate (HPLC grade)
-
n-Hexane (HPLC grade)
-
Human plasma (blank)
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is used. Specific models and manufacturers may vary, but the system should be capable of performing gradient elution and multiple reaction monitoring (MRM).
Chromatographic Conditions
The following table summarizes the liquid chromatography conditions for the separation of Fimasartan and this compound.
| Parameter | Condition |
| Column | Phenyl-Hexyl column (e.g., Luna® 5 µm, 50 mm x 2.0 mm) or Hypersil GOLD C18 (5µm, 100 x 4.6 mm)[2][5] |
| Mobile Phase A | 0.1% Formic acid in water or 2 mM Ammonium formate (pH 4.0)[2][5] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile or Methanol[2][5] |
| Flow Rate | 0.25 mL/min or 0.5 mL/min[2][5] |
| Injection Volume | 5 µL or 10 µL |
| Column Temperature | 40°C[2] |
| Run Time | Approximately 3 minutes[2] |
Mass Spectrometric Conditions
The mass spectrometer is operated in positive electrospray ionization (ESI) mode. The optimal multiple reaction monitoring (MRM) transitions for Fimasartan and its internal standard are listed below.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Fimasartan | 502.2 / 500.2 | 207.1 / 221.2[5][6][7] |
| This compound | 507.7 (calculated) | To be optimized, likely 207.1 or 213.1 |
Note: The exact MRM transition for this compound should be determined by direct infusion and optimization on the specific mass spectrometer being used. The precursor ion is based on the molecular weight of this compound (507.69 g/mol ). The product ion will likely be similar to that of Fimasartan, with a potential mass shift if the deuterium labels are on the fragmented portion.
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Fimasartan and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Fimasartan stock solution with 50% methanol to create working solutions for calibration standards and QC samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound in acetonitrile at a concentration of 50 ng/mL.[8]
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate Fimasartan working solutions to achieve the desired concentrations for the calibration curve and QC samples.
Sample Preparation (Protein Precipitation Method)
This is a simple and rapid method for sample cleanup.
References
- 1. veeprho.com [veeprho.com]
- 2. neuroquantology.com [neuroquantology.com]
- 3. Pharmacokinetic and bioequivalence study comparing a fimasartan/rosuvastatin fixed-dose combination with the concomitant administration of fimasartan and rosuvastatin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Validated LC-MS/MS Assay for the Quantitative Determination of Fimasartan in Human Plasma: Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fully Validated Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Fimasartan in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fully Validated Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Determination of Fimasartan in Human Plasma [jstage.jst.go.jp]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Accurate Quantification of Fimasartan using Fimasartan-d6 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fimasartan is a potent and selective angiotensin II receptor blocker (ARB) utilized for the management of hypertension.[1] Accurate quantification of fimasartan in biological matrices is paramount for drug metabolism and pharmacokinetic (DMPK) studies to ensure the safety and efficacy of new drug formulations. The use of a stable isotope-labeled internal standard, such as Fimasartan-d6, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] The deuterium-labeled this compound exhibits similar physicochemical properties to the parent drug, ensuring comparable extraction recovery and ionization efficiency, while its mass difference allows for clear differentiation, leading to highly accurate and precise quantification.[2]
This document provides detailed application notes and protocols for the use of this compound in the accurate quantification of fimasartan in plasma samples. It includes a comprehensive experimental workflow, from sample preparation to LC-MS/MS analysis, alongside representative quantitative data and visualizations of relevant biological pathways.
Quantitative Data Presentation
The following table summarizes the key pharmacokinetic parameters of fimasartan from a bioequivalence study. While the specific use of this compound as the internal standard is not explicitly stated in the cited study, the methodology is consistent with the use of a stable isotope-labeled internal standard for such regulatory-focused bioanalytical assays.[1]
| Parameter | Fimasartan (Test Formulation - FDC) | Fimasartan (Reference Formulation - Co-administered) |
| Cmax (ng/mL) | 1.0399 | --- |
| AUC0–t (ng·h/mL) | 0.9999 | --- |
| 90% CI for Cmax | 0.8665–1.2479 | --- |
| 90% CI for AUC0–t | 0.9391–1.0646 | --- |
| FDC: Fixed-Dose Combination. Data represents the geometric mean ratio (GMR) of the test to reference formulation.[1] |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes a simple and efficient protein precipitation method for the extraction of fimasartan from human plasma.
Materials:
-
Human plasma samples containing fimasartan
-
This compound internal standard (IS) stock solution (e.g., 1 mg/mL in methanol)
-
Working IS solution (e.g., 100 ng/mL in acetonitrile)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 50 µL of human plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of the working this compound internal standard solution (100 ng/mL in acetonitrile) to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and to precipitate plasma proteins.
-
Centrifuge the tubes at 13,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol provides a validated UPLC-MS/MS method for the quantification of fimasartan.[3] The parameters can be adapted for use with this compound.
Instrumentation:
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
Chromatographic Conditions:
-
Column: Phenyl-Hexyl column (e.g., Luna® 5 µm, 50 mm × 2.0 mm)[4]
-
Mobile Phase A: 0.1% formic acid in distilled water[4]
-
Mobile Phase B: 0.1% formic acid in 100% acetonitrile[4]
-
Flow Rate: 0.25 mL/min[4]
-
Gradient: A gradient elution is typically used to ensure good separation from endogenous plasma components. The specific gradient profile should be optimized for the specific LC system.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Total Run Time: Approximately 6 minutes[4]
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Fimasartan: m/z 502.2 → 207.1[3]
-
This compound (inferred): m/z 508.2 → 207.1
-
-
Dwell Time: 200 ms
-
Collision Energy and Cone Voltage: These parameters should be optimized for the specific instrument to achieve maximum signal intensity for both fimasartan and this compound.
Calibration Curve and Quality Control
-
Prepare a series of calibration standards by spiking known concentrations of fimasartan into blank plasma.
-
The typical linear range for fimasartan is 3 to 1000 ng/mL.[3]
-
Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with the study samples to ensure the accuracy and precision of the assay.
-
The concentration of fimasartan in the unknown samples is calculated from the linear regression of the peak area ratio (fimasartan/Fimasartan-d6) versus the concentration of the calibration standards.
Visualizations
Experimental Workflow
References
- 1. Pharmacokinetic and bioequivalence study comparing a fimasartan/rosuvastatin fixed-dose combination with the concomitant administration of fimasartan and rosuvastatin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. Comparison of the Pharmacokinetics of Highly Variable Drugs in Healthy Subjects Using a Partial Replicated Crossover Study: A Fixed-Dose Combination of Fimasartan 120 mg and Atorvastatin 40 mg versus Separate Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validated LC-MS/MS Assay for the Quantitative Determination of Fimasartan in Human Plasma: Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantification of Fimasartan in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of Fimasartan, a potent angiotensin II receptor antagonist, in human plasma. The method employs a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) workflow, utilizing a deuterated internal standard (IS) for accurate and precise quantification. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, this document presents a summary of validation parameters and a visual representation of the experimental workflow to guide researchers in implementing this method for pharmacokinetic studies and other drug development applications.
Introduction
Fimasartan is an effective antihypertensive agent that selectively blocks the angiotensin II receptor type I (AT1).[1] To support pharmacokinetic and toxicokinetic studies, a reliable and validated bioanalytical method is crucial for the accurate determination of Fimasartan concentrations in biological matrices.[2][3][4] LC-MS/MS has become the preferred technique for such analyses due to its high sensitivity, selectivity, and speed.[5][6][7] The use of a stable isotope-labeled internal standard, such as a deuterated analog of Fimasartan, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest data quality. This protocol details a validated method for Fimasartan quantification in human plasma, adaptable for various research and clinical settings.
Experimental Protocol
This protocol is a composite method based on several validated procedures for Fimasartan analysis.[8][9][10][11][12]
Materials and Reagents
-
Fimasartan reference standard
-
Fimasartan-d4 (or other suitable deuterated Fimasartan) as an internal standard (IS)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic acid, LC-MS grade
-
Water, deionized or Milli-Q grade
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Stock and Working Solutions Preparation
-
Fimasartan Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Fimasartan reference standard in methanol to achieve a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Fimasartan-d4 in methanol.
-
Fimasartan Working Solutions: Prepare a series of working solutions by serially diluting the Fimasartan stock solution with 50% methanol to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 50 ng/mL. This solution will be used for protein precipitation.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of human plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of the internal standard working solution (50 ng/mL in acetonitrile) to each tube.
-
Vortex mix the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 13,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[8]
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial.
-
Inject an aliquot (typically 5 µL) of the supernatant into the LC-MS/MS system.[8]
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Phenyl-Hexyl column (e.g., Luna®, 5 µm, 50 mm x 2.0 mm)[8][10] or C18 column (e.g., Hypersil GOLD, 5µm, 100 x 4.6 mm)[9] |
| Mobile Phase A | 0.1% Formic acid in Water[8][10] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[8] |
| Flow Rate | 0.25 mL/min[8][10] |
| Injection Volume | 5 µL |
| Column Temperature | 25°C[8] or 40°C[9] |
| Gradient Elution | A gradient elution is commonly used to ensure good separation and peak shape. A typical gradient might start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute the analyte and IS, and then return to initial conditions for re-equilibration. |
Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 4000 V[8] |
| Temperature | 600°C[8] |
| MRM Transitions | Fimasartan: m/z 502.2 → 207.1[11][12][13] or m/z 500.2 → 221.2[8][10] Fimasartan-d4 (example): m/z 506.2 → 211.1 (This is a hypothetical transition and should be optimized based on the actual deuterated standard) Internal Standard (BR-A-563): m/z 526.3 → 207.1[11][12][13] or m/z 524.3 → 204.9[8][10] |
Quantitative Data Summary
The following tables summarize typical validation parameters for the LC-MS/MS analysis of Fimasartan.
Table 1: Linearity and Sensitivity
| Parameter | Value | Reference |
| Calibration Curve Range | 0.5 - 500 ng/mL | [8][10] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [8][10] |
| Correlation Coefficient (r²) | > 0.99 | [9] |
Table 2: Accuracy and Precision
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| Low | < 14.9% | < 14.9% | 91.9% - 108.1% | 91.9% - 108.1% | [8][10] |
| Medium | < 14.9% | < 14.9% | 91.9% - 108.1% | 91.9% - 108.1% | [8][10] |
| High | < 14.9% | < 14.9% | 91.9% - 108.1% | 91.9% - 108.1% | [8][10] |
Note: The acceptance criteria for precision are typically within 15% CV (20% for LLOQ), and for accuracy, the mean value should be within 85% to 115% of the nominal concentration (80% to 120% for LLOQ).
Experimental Workflow Diagram
Caption: Workflow for Fimasartan analysis in human plasma.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of Fimasartan in human plasma. The simple protein precipitation extraction procedure is efficient and suitable for high-throughput analysis. The use of a deuterated internal standard ensures high accuracy and precision, making this method well-suited for pharmacokinetic and other clinical and preclinical studies. The provided protocol and performance characteristics should serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Pharmacokinetics and metabolite profiling of fimasartan, a novel antihypertensive agent, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ajpaonline.com [ajpaonline.com]
- 7. ajpaonline.com [ajpaonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. neuroquantology.com [neuroquantology.com]
- 10. Validated LC-MS/MS Assay for the Quantitative Determination of Fimasartan in Human Plasma: Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of fimasartan, a novel antihypertensive agent, and its active metabolite in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fully Validated Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Fimasartan in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fully Validated Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Determination of Fimasartan in Human Plasma [jstage.jst.go.jp]
Application Notes and Protocols for Fimasartan Analysis using Fimasartan-d6
These application notes provide detailed protocols for the sample preparation of Fimasartan from biological matrices, primarily plasma, for quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Fimasartan-d6 is utilized as an internal standard (IS) to ensure accuracy and precision by correcting for matrix effects and variability in sample processing.
Introduction
Fimasartan is a non-peptide angiotensin II receptor antagonist used for the treatment of hypertension.[1][2][3] Accurate quantification of Fimasartan in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.[4][5][6] The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based bioanalysis as it mimics the analyte's behavior during sample preparation and ionization, thus improving the reliability of the results.[7] The most common and efficient sample preparation technique for Fimasartan analysis is protein precipitation due to its simplicity and high-throughput nature.[5][8][9]
Quantitative Data Summary
The following table summarizes the performance characteristics of various LC-MS/MS methods for the analysis of Fimasartan in plasma. While the internal standards used in these specific studies may vary, the reported linearity, accuracy, and precision are indicative of the performance achievable with this compound.
| Parameter | Fimasartan | Reference |
| Linearity Range (ng/mL) | 0.5 - 500 | [5] |
| 3 - 1000 | [4][8][10] | |
| 5 - 10,000 | [9] | |
| 0.2 - 500 | [11] | |
| Intra-day Accuracy (%) | 86.9 - 98.2 | [4][8][10] |
| > 91.9 | [5] | |
| 96.64 - 109.17 | [9] | |
| 93.6 - 108.0 | [11] | |
| Inter-day Accuracy (%) | 93.3 - 100.1 | [4][8][10] |
| > 91.9 | [5] | |
| 100.74 - 106.39 | [9] | |
| 90.8 - 101.4 | [11] | |
| Intra-day Precision (%CV) | 2.0 - 3.1 | [4][8][10] |
| < 14.9 | [5] | |
| 2.05 - 13.70 | [9] | |
| 2.4 - 4.4 | [11] | |
| Inter-day Precision (%CV) | 0.8 - 8.0 | [4][8][10] |
| < 14.9 | [5] | |
| 3.76 - 9.75 | [9] | |
| 3.0 - 13.4 | [11] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This is the most frequently cited method for Fimasartan extraction from plasma, offering a balance of simplicity and efficiency.[5][8][9]
Materials:
-
Biological plasma samples
-
Fimasartan analytical standard
-
This compound internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Sample Thawing: Thaw plasma samples from storage (typically -80°C) to room temperature.
-
Aliquoting: Pipette 50 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the this compound working solution (e.g., 100 ng/mL in acetonitrile) to the plasma sample.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to the tube to precipitate plasma proteins.[12]
-
Vortexing: Vortex the mixture thoroughly for 1 minute to ensure complete mixing and protein precipitation.[12]
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 15,000 x g) for 10 minutes to pellet the precipitated proteins.[12]
-
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant into a clean tube or an HPLC vial insert.
-
Dilution (Optional but Recommended): Add 100 µL of distilled water with 0.1% formic acid to the supernatant. This helps to improve peak shape during chromatography.[12]
-
LC-MS/MS Analysis: Inject an appropriate volume (e.g., 10 µL) of the final solution into the LC-MS/MS system for analysis.[12]
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PPT by removing more matrix components, which can be beneficial for minimizing ion suppression.
Materials:
-
Biological plasma samples
-
Fimasartan analytical standard
-
This compound internal standard (IS)
-
Methyl tert-butyl ether (MTBE) or Ethyl acetate
-
Ammonium formate buffer (pH adjusted)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Microcentrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid)
Procedure:
-
Sample Thawing and Aliquoting: Thaw and pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the this compound working solution.
-
pH Adjustment: Add 50 µL of ammonium formate buffer (e.g., 5 mM, pH 4.5) to the plasma.
-
Extraction Solvent Addition: Add 600 µL of MTBE to the tube.
-
Vortexing/Mixing: Vortex the mixture vigorously for 5 minutes to facilitate the extraction of Fimasartan and the IS into the organic layer.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube, being careful not to aspirate any of the lower aqueous layer or the protein interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution.
-
Vortexing: Vortex briefly to ensure the analyte is fully dissolved.
-
LC-MS/MS Analysis: Inject an appropriate volume into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts by selectively adsorbing the analyte and IS onto a solid sorbent and washing away interferences. This is the most labor-intensive but most effective method for matrix effect removal.
Materials:
-
Biological plasma samples
-
Fimasartan analytical standard
-
This compound internal standard (IS)
-
SPE cartridges (e.g., Mixed-Mode Cation Exchange)
-
Phosphoric acid
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Ammonium hydroxide
-
SPE manifold
-
Evaporation system
-
Reconstitution solution
Procedure:
-
Sample Pre-treatment: Pipette 100 µL of plasma, add 50 µL of this compound IS, and dilute with 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: Pass 1 mL of 0.1% formic acid in water through the cartridge to remove polar interferences.
-
Wash 2: Pass 1 mL of methanol through the cartridge to remove non-polar, non-basic interferences.
-
-
Elution: Elute Fimasartan and this compound from the cartridge by passing 1 mL of 5% ammonium hydroxide in acetonitrile into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the reconstitution solution.
-
LC-MS/MS Analysis: Inject an appropriate volume into the LC-MS/MS system.
References
- 1. FimAsartaN proTeinuriA SusTaIned reduCtion in comparison with losartan in diabetic chronic kidney disease (FANTASTIC): study protocol for randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. selleckchem.com [selleckchem.com]
- 4. Fully Validated Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Fimasartan in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated LC-MS/MS Assay for the Quantitative Determination of Fimasartan in Human Plasma: Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Analysis of a Combination of Anti-Hypertensive Drugs, Fimasartan, Amlodipine, and Hydrochlorothiazide, in Rats Using LC-MS/MS and Subsequent Application to Pharmacokinetic Drug Interaction with Red Ginseng Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. ajpaonline.com [ajpaonline.com]
- 9. Simultaneous determination of sacubitrilat and fimasartan in rat plasma by a triple quad liquid chromatography-tandem mass spectrometry method utilizing electrospray ionization in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fully Validated Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Determination of Fimasartan in Human Plasma [jstage.jst.go.jp]
- 11. pure.skku.edu [pure.skku.edu]
- 12. Regional Absorption of Fimasartan in the Gastrointestinal Tract by an Improved In Situ Absorption Method in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Fimasartan using a Validated LC-MS/MS Method with Fimasartan-d6 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Fimasartan is a non-peptide angiotensin II receptor antagonist that selectively blocks the AT1 receptor, playing a crucial role in the management of hypertension. As a potent antihypertensive agent, robust and efficient analytical methods are essential for its quantification in various biological matrices during drug discovery, development, and clinical trials. High-throughput screening (HTS) assays are particularly valuable for rapidly analyzing a large number of samples, enabling efficient pharmacokinetic and pharmacodynamic (PK/PD) studies.
This application note describes a detailed protocol for the high-throughput screening of Fimasartan in human plasma using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Fimasartan-d6, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Principle of the Method
The method involves a simple and rapid protein precipitation for sample preparation, followed by chromatographic separation on a C18 column and detection by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Fimasartan and its deuterated internal standard, this compound, are quantified based on their specific precursor-to-product ion transitions.
Signaling Pathway of Fimasartan
Fimasartan exerts its therapeutic effect by blocking the Angiotensin II Type 1 (AT1) receptor. Angiotensin II, a potent vasoconstrictor, binds to the AT1 receptor, initiating a cascade of intracellular signaling events that lead to increased blood pressure. By competitively inhibiting this interaction, Fimasartan prevents vasoconstriction and aldosterone secretion, resulting in a reduction in blood pressure.
Caption: Fimasartan's Mechanism of Action.
Experimental Workflow
The high-throughput screening workflow is designed for efficiency and automation compatibility. It involves parallel processing of samples from collection to data acquisition.
Troubleshooting & Optimization
Troubleshooting poor peak shape in Fimasartan LC-MS/MS analysis
Welcome to the technical support center for Fimasartan LC-MS/MS analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experimental analysis, with a focus on achieving optimal peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the typical LC-MS/MS parameters for a successful Fimasartan analysis?
A1: A successful analysis of Fimasartan relies on optimized LC-MS/MS conditions. Below is a summary of parameters from validated methods that can serve as a starting point for your experiments.
| Parameter | HPLC Conditions | Mass Spectrometry Conditions |
| Column | C18 or Phenyl-Hexyl columns are commonly used.[1] | Ionization Mode |
| Mobile Phase | A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate buffer) and an organic phase (e.g., acetonitrile or methanol).[1] | Acquisition Mode |
| Flow Rate | Typically in the range of 0.2 to 1.0 mL/min. | MRM Transitions |
| Injection Volume | Generally low, around 5 to 10 µL. | Internal Standard (IS) |
| Column Temperature | Often maintained at around 40°C to ensure reproducibility. |
Q2: My Fimasartan peak is tailing. What are the potential causes and how can I fix it?
A2: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. It can compromise peak integration and reduce accuracy. Here are the primary causes and solutions:
-
Secondary Interactions: Fimasartan, with its polar functional groups, can interact with active sites (e.g., free silanols) on the silica-based stationary phase.
-
Solution: Use a highly deactivated, end-capped column. Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid) can also suppress the ionization of silanol groups, minimizing these interactions.
-
-
Column Contamination or Degradation: Accumulation of matrix components from the sample or degradation of the column bed can lead to peak tailing.
-
Solution: Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
Sample Overload: Injecting too much Fimasartan can saturate the column, leading to tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Extra-column Dead Volume: Excessive tubing length or poorly made connections between the column and the detector can cause peak broadening and tailing.
-
Solution: Use tubing with the smallest appropriate internal diameter and ensure all connections are secure and free of voids.
-
Q3: I am observing peak fronting for my Fimasartan analysis. What could be the reason?
A3: Peak fronting, where the front half of the peak is broader than the latter half, is less common than tailing but can still significantly affect results.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve your Fimasartan standard and samples in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.
-
-
Column Collapse: A sudden physical change in the column's packed bed can create channels, leading to peak fronting. This can be caused by extreme pressure or temperature changes.
-
Solution: Operate the column within the manufacturer's recommended pressure and temperature limits. If column collapse is suspected, the column will likely need to be replaced.
-
-
Sample Overload: In some cases, severe sample overload can also manifest as peak fronting.
-
Solution: As with tailing, try reducing the injection volume or sample concentration.
-
Q4: My Fimasartan peak is broad or split. What should I investigate?
A4: Broad or split peaks can indicate a variety of issues, often related to the sample introduction or the column integrity.
-
Partially Blocked Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, distorting the peak shape.
-
Solution: Filter all samples and mobile phases before use. An in-line filter can provide additional protection. Sometimes, back-flushing the column (if permitted by the manufacturer) can dislodge particulates.
-
-
Co-elution with an Interfering Peak: A closely eluting impurity or degradation product can cause the appearance of a broad or shouldered peak. Fimasartan is known to degrade under oxidative stress, forming a major impurity that could potentially interfere.[2]
-
Solution: Review the sample preparation process to minimize degradation. Adjusting the mobile phase gradient or composition may help to resolve the two peaks.
-
-
Injector Issues: Problems with the autosampler, such as a scratched valve rotor or a partially plugged needle, can lead to distorted or split peaks.
-
Solution: Perform regular maintenance on the injector system.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in Fimasartan LC-MS/MS analysis.
Fimasartan Oxidative Degradation Pathway
Understanding potential degradation pathways is crucial, as degradation products can interfere with the analysis of the parent compound. Fimasartan is susceptible to oxidative degradation. The diagram below illustrates the formation of a major oxidative degradation product.
This oxidative degradation product has a different mass-to-charge ratio and may have a different retention time, which could lead to co-elution or peak shouldering if not adequately resolved chromatographically.[2]
Detailed Experimental Protocols
Sample Preparation for Fimasartan Analysis from Plasma
This protocol is a general guideline based on validated methods.
-
Protein Precipitation:
-
To 50 µL of plasma sample in a microcentrifuge tube, add a known amount of internal standard.
-
Add 100 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean vial for injection into the LC-MS/MS system.
-
-
Injection:
-
Inject an aliquot (e.g., 5 µL) of the supernatant for analysis.
-
Note: Always optimize sample preparation for your specific matrix and analytical instrumentation to ensure high recovery and minimize matrix effects.
References
Improving sensitivity of Fimasartan quantification with Fimasartan-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Fimasartan, with a special focus on improving sensitivity using Fimasartan-d6 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard instead of a structural analog like BR-A-563?
A1: Using a stable isotope-labeled (SIL) internal standard like this compound is considered the gold standard in quantitative bioanalysis by LC-MS/MS.[1] Here's why it's advantageous over a structural analog:
-
Compensates for Matrix Effects: this compound is chemically and physically almost identical to Fimasartan. This means it will co-elute and experience the same ionization suppression or enhancement in the mass spectrometer's ion source, effectively normalizing for these matrix effects.[1] A structural analog may have different ionization efficiency and be affected differently by the matrix.
-
Similar Extraction Recovery: Due to their nearly identical physicochemical properties, Fimasartan and this compound will have very similar recovery during sample preparation steps.
-
Reduced Variability: The use of a SIL-internal standard can significantly reduce the variability in your results, leading to improved precision and accuracy.[1]
-
Regulatory Acceptance: Regulatory bodies like the European Medicines Agency (EMA) favor the use of SIL internal standards in bioanalytical method validations.[1]
Q2: I can't find any published methods using this compound. Can I still use it?
A2: Yes, absolutely. The principles of using a deuterated internal standard are well-established. You can adapt existing validated methods for Fimasartan by replacing the structural analog internal standard with this compound. You will need to optimize and validate the method with this compound according to regulatory guidelines.
Q3: Where can I obtain this compound?
Troubleshooting Guide
This guide addresses common issues you might encounter during the quantification of Fimasartan using this compound and LC-MS/MS.
High Background Noise or Poor Signal-to-Noise Ratio
Q: My baseline is very noisy, and my Fimasartan and this compound peaks are barely distinguishable. What could be the cause?
A: High background noise can originate from several sources. Here's a systematic approach to troubleshooting:
-
Contaminated Solvents or Additives: Ensure you are using high-purity, LC-MS grade solvents and additives. Contaminants can introduce significant background noise.[4] Prepare fresh mobile phases.
-
Dirty Ion Source: The ion source is prone to contamination from sample matrix components. A dirty ion source can lead to a significant increase in background noise and reduced sensitivity.[5] Regularly clean the ion source components, including the capillary, cone, and lenses, according to the manufacturer's recommendations.
-
Improper Mobile Phase pH: Ensure the mobile phase pH is appropriate for Fimasartan. An incorrect pH can affect its ionization efficiency and peak shape.
-
Leaks in the LC System: Leaks can introduce air and cause pressure fluctuations, leading to a noisy baseline.[6] Check all fittings and connections for any signs of leakage.
Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My chromatographic peaks for Fimasartan and this compound are tailing/fronting/splitting. What should I do?
A: Poor peak shape can compromise the accuracy and precision of your quantification.[7] Consider the following:
-
Column Overload: Injecting too much sample onto the column can lead to peak fronting.[7] Try diluting your sample or reducing the injection volume.
-
Column Contamination or Degradation: Buildup of matrix components on the column can lead to peak tailing and splitting.[8] Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Injection Solvent Mismatch: The composition of the solvent your sample is dissolved in should be similar to or weaker than the initial mobile phase composition. Injecting a sample in a much stronger solvent can cause peak distortion.[8]
-
Secondary Interactions: Peak tailing can also be caused by secondary interactions between the analyte and the stationary phase.[8] Adding a small amount of a competing agent (like a different amine) to the mobile phase might help.
Inconsistent Retention Times
Q: The retention times for Fimasartan and this compound are shifting between injections. How can I fix this?
A: Consistent retention times are crucial for reliable quantification. Fluctuations can be caused by:
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to retention time drift.[9]
-
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components by the LC pump or evaporation of a volatile solvent component can cause retention time shifts.[10] Prepare fresh mobile phase and prime the LC pumps.
-
Temperature Fluctuations: The column temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended.[11]
-
Air Bubbles in the Pump: Air bubbles in the pump heads can cause inconsistent flow rates and, consequently, shifting retention times.[9] Purge the pumps to remove any trapped air.
Matrix Effects
Q: I suspect matrix effects are impacting my results, even with this compound. How can I confirm and mitigate this?
A: While this compound is excellent at compensating for matrix effects, significant ion suppression or enhancement can still be a problem.
-
Post-Column Infusion Experiment: This experiment can help you identify regions in your chromatogram where significant ion suppression or enhancement occurs.
-
Sample Preparation Optimization: Improve your sample clean-up procedure to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.[12]
-
Chromatographic Separation: Adjust your chromatographic method to separate Fimasartan from the co-eluting matrix components that are causing the interference.
Experimental Protocols
Hypothetical Protocol for Fimasartan Quantification in Human Plasma using this compound
This protocol is a suggested starting point and should be thoroughly validated.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
2. LC-MS/MS Conditions
| Parameter | Suggested Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min. |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| MS System | Triple quadrupole mass spectrometer |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Fimasartan: 502.2 -> 207.1[13][14]; this compound: 508.2 -> 207.1 (hypothetical) |
| Ion Source Params. | Optimize for your instrument (e.g., Capillary voltage: 3.5 kV, Source temp: 150 °C, Desolvation temp: 400 °C) |
Quantitative Data Summary
The following table summarizes the performance of previously published LC-MS/MS methods for Fimasartan quantification. Note that these methods used a structural analog (BR-A-563) as the internal standard.
| Parameter | Method 1[8][13] | Method 2[9][15] | Method 3[14] |
| Matrix | Human Plasma | Human Plasma | Rat Plasma |
| Internal Standard | BR-A-563 | BR-A-563 | BR-A-563 |
| Linearity Range | 3 - 1000 ng/mL | 0.5 - 500 ng/mL | 0.2 - 500 ng/mL |
| LLOQ | 3 ng/mL | 0.5 ng/mL | 0.2 ng/mL |
| Intra-day Precision (%CV) | 2.0 - 3.1 | < 14.9 | 2.4 - 4.4 |
| Inter-day Precision (%CV) | 0.8 - 8.0 | < 10.5 | 3.0 - 13.4 |
| Intra-day Accuracy (%) | 86.9 - 98.2 | 91.6 - 102.7 | 93.6 - 108.0 |
| Inter-day Accuracy (%) | 93.3 - 100.1 | 91.9 - 96.8 | 90.8 - 101.4 |
Visualizations
Caption: Experimental workflow for Fimasartan quantification.
Caption: Troubleshooting logic for Fimasartan quantification.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. clearsynth.com [clearsynth.com]
- 4. zefsci.com [zefsci.com]
- 5. researchgate.net [researchgate.net]
- 6. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. nebiolab.com [nebiolab.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Simultaneous determination of fimasartan, a novel antihypertensive agent, and its active metabolite in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fimasartan | C27H31N7OS | CID 9870652 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Fimasartan-d6 in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Fimasartan-d6 when used as an internal standard in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to assess the stability of this compound in biological matrices?
A1: this compound is a deuterium-labeled analog of Fimasartan, commonly used as an internal standard (IS) in pharmacokinetic and bioanalytical studies to ensure accurate quantification of Fimasartan.[1] Assessing its stability is critical because the fundamental assumption of using an IS is that it behaves identically to the analyte (Fimasartan) during sample preparation, extraction, and analysis. Any degradation of this compound in the biological matrix would lead to an inaccurate calculation of the analyte concentration, compromising the validity of the study results. Stability evaluations should be conducted to cover the conditions the samples will experience from collection to analysis.
Q2: What are the key stability parameters to evaluate for this compound in biological matrices?
A2: According to bioanalytical method validation guidelines, the key stability parameters to assess for an internal standard like this compound in a given matrix include:
-
Freeze-Thaw Stability: Evaluates the stability after multiple cycles of freezing and thawing.
-
Short-Term (Bench-Top) Stability: Assesses stability at room temperature for a duration that mimics the sample handling process.
-
Long-Term Stability: Determines stability over a prolonged storage period at a specified temperature (e.g., -20°C or -80°C).
-
Stock Solution Stability: Confirms the stability of the this compound stock and working solutions under their storage conditions.
Q3: What are the acceptable criteria for stability assessments?
A3: For stability studies, the mean concentration of the quality control (QC) samples at each level (low and high) after storage should be within ±15% of the nominal concentration.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Variable Internal Standard (IS) Response | 1. Degradation of this compound: The IS may not be stable under the current storage or handling conditions. 2. Inconsistent Sample Preparation: Variability in extraction efficiency between samples. 3. Matrix Effects: Ion suppression or enhancement affecting the IS differently than the analyte. | 1. Verify Stability: Conduct comprehensive stability studies (freeze-thaw, bench-top, long-term) for this compound in the specific biological matrix. 2. Optimize Sample Preparation: Ensure consistent and reproducible sample preparation steps. Consider a different extraction method if variability persists. 3. Evaluate Matrix Effects: Investigate potential matrix effects by comparing the response of the IS in the matrix versus a neat solution. If significant effects are observed, consider optimizing the chromatography to separate the IS from interfering components. |
| Loss of Deuterium Label (Isotopic Exchange) | 1. Unstable Label Position: The deuterium atoms may be located at positions on the molecule that are susceptible to exchange with protons from the solvent or matrix, especially under acidic or basic conditions.[1] 2. Harsh Sample Preparation Conditions: Extreme pH or high temperatures during sample processing can promote isotopic exchange. | 1. Review IS Synthesis: If possible, obtain information from the supplier regarding the position of the deuterium labels to assess their stability. Labels on heteroatoms (O, N) or carbons adjacent to carbonyl groups can be more prone to exchange.[1] 2. Modify Sample Preparation: Adjust the pH of extraction solvents to be closer to neutral. Avoid high temperatures during sample processing steps like evaporation. |
| Chromatographic Separation of Analyte and IS | 1. Isotope Effect: In some cases, the presence of deuterium can cause a slight change in the physicochemical properties of the molecule, leading to a small difference in retention time compared to the unlabeled analyte. | 1. Adjust Chromatography: While complete co-elution is ideal, a small, consistent separation may be acceptable. Ensure that the integration of both peaks is accurate and reproducible. If the separation is significant or inconsistent, chromatographic conditions (e.g., gradient, column chemistry) may need to be re-optimized. |
Experimental Protocols
Below are detailed methodologies for key stability experiments.
Freeze-Thaw Stability
-
Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
-
Procedure:
-
Prepare two sets of quality control (QC) samples at low and high concentrations of this compound in the biological matrix of interest (e.g., plasma).
-
Analyze one set of freshly prepared QC samples (Cycle 0).
-
Store the remaining QC samples at the intended storage temperature (e.g., -80°C) for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
After thawing, refreeze the samples at the storage temperature for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for a predetermined number of cycles (e.g., 3 or 5 cycles).
-
After the final cycle, analyze the samples and compare the results to the Cycle 0 samples.
-
Short-Term (Bench-Top) Stability
-
Objective: To assess the stability of this compound in a biological matrix at room temperature for a period representative of sample handling and processing time.
-
Procedure:
-
Prepare two sets of QC samples at low and high concentrations of this compound in the biological matrix.
-
Analyze one set of freshly prepared QC samples (Time 0).
-
Leave the remaining QC samples on the laboratory bench at room temperature for a specified duration (e.g., 4, 8, or 24 hours).
-
After the specified time, analyze the samples and compare the results to the Time 0 samples.
-
Long-Term Stability
-
Objective: To evaluate the stability of this compound in a biological matrix over an extended storage period.
-
Procedure:
-
Prepare a sufficient number of QC samples at low and high concentrations of this compound in the biological matrix.
-
Analyze a set of freshly prepared QC samples (Time 0).
-
Store the remaining QC samples at the intended long-term storage temperature (e.g., -80°C).
-
Analyze the stored QC samples at predetermined time points (e.g., 1, 3, 6, and 12 months).
-
Compare the results from each time point to the Time 0 samples.
-
Data Presentation
The following tables should be used to summarize the quantitative data from the stability experiments. Please note that the data presented here are for illustrative purposes only and should be replaced with your experimental results.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| Cycle | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | % Nominal |
| Cycle 1 | 10 | 9.8 | 98.0 |
| 500 | 495.2 | 99.0 | |
| Cycle 3 | 10 | 9.5 | 95.0 |
| 500 | 489.8 | 98.0 | |
| Cycle 5 | 10 | 9.2 | 92.0 |
| 500 | 485.1 | 97.0 |
Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| Duration (hours) | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | % Nominal |
| 4 | 10 | 9.9 | 99.0 |
| 500 | 501.5 | 100.3 | |
| 8 | 10 | 9.7 | 97.0 |
| 500 | 496.3 | 99.3 | |
| 24 | 10 | 9.4 | 94.0 |
| 500 | 488.7 | 97.7 |
Table 3: Long-Term Stability of this compound in Human Plasma at -80°C
| Storage Duration (months) | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | % Nominal |
| 1 | 10 | 10.1 | 101.0 |
| 500 | 498.9 | 99.8 | |
| 3 | 10 | 9.8 | 98.0 |
| 500 | 494.6 | 98.9 | |
| 6 | 10 | 9.6 | 96.0 |
| 500 | 490.2 | 98.0 | |
| 12 | 10 | 9.3 | 93.0 |
| 500 | 486.5 | 97.3 |
Visualizations
Caption: Workflow for this compound Stability Assessment.
Caption: Troubleshooting Logic for Inconsistent IS Signal.
References
Fimasartan Bioanalytical Assays: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fimasartan bioanalytical assays. The information is designed to address common sources of variability and provide practical solutions to ensure robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the typical sources of variability in Fimasartan bioanalytical assays?
Variability in Fimasartan bioanalytical assays can arise from several factors throughout the analytical workflow. Key sources include:
-
Sample Preparation: Inconsistent extraction recovery, incomplete protein precipitation, or the presence of interfering substances from the biological matrix can all introduce variability.[1][2]
-
Matrix Effects: Co-eluting endogenous components from plasma or other biological matrices can suppress or enhance the ionization of Fimasartan and its internal standard (IS), leading to inaccurate quantification.[3][4][5][6]
-
Chromatographic Conditions: Fluctuations in mobile phase composition, column temperature, and flow rate can cause shifts in retention time and affect peak shape.[7][8]
-
Mass Spectrometer Performance: Changes in ion source conditions, detector sensitivity, or collision energy can impact the signal intensity and stability.[7]
-
Internal Standard (IS) Selection and Use: An inappropriate internal standard that does not mimic the behavior of Fimasartan during sample preparation and analysis can fail to compensate for variability.[9][10][11]
-
Analyte Stability: Degradation of Fimasartan in the biological matrix during sample collection, storage, or processing can lead to lower measured concentrations.
Q2: How can I minimize matrix effects in my Fimasartan assay?
Minimizing matrix effects is crucial for accurate and precise quantification. Here are some strategies:
-
Effective Sample Preparation: Employ a robust sample preparation method to remove interfering matrix components. While simple protein precipitation is often used, more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may provide cleaner extracts.[2]
-
Chromatographic Separation: Optimize the chromatographic method to separate Fimasartan and its IS from co-eluting matrix components. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using a longer column.[6]
-
Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard for Fimasartan is the ideal choice as it co-elutes and experiences similar matrix effects. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties should be used.[9][10]
-
Dilution of the Sample: Diluting the sample with a suitable solvent can reduce the concentration of matrix components, thereby minimizing their impact on ionization.
Q3: What are the key validation parameters to assess for a Fimasartan bioanalytical method?
A Fimasartan bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or ICH) to ensure its reliability. Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify Fimasartan in the presence of other components in the sample.[4]
-
Linearity: The range of concentrations over which the assay provides results that are directly proportional to the concentration of Fimasartan.[3][4][12][13]
-
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[3][4][13]
-
Recovery: The efficiency of the extraction procedure in recovering Fimasartan from the biological matrix.[3][4]
-
Matrix Effect: The effect of the sample matrix on the ionization of Fimasartan.[3][4]
-
Stability: The stability of Fimasartan in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop).[12]
Troubleshooting Guide
Issue 1: High Variability in Quality Control (QC) Samples
Possible Causes:
-
Inconsistent sample preparation.
-
Significant matrix effects.
-
Instrument instability.
-
Improper storage of QC samples.
Troubleshooting Steps:
Caption: Troubleshooting high variability in QC samples.
Issue 2: Poor Peak Shape or Tailing
Possible Causes:
-
Column degradation or contamination.
-
Inappropriate mobile phase pH.
-
Sample solvent mismatch with the mobile phase.
-
Secondary interactions with the stationary phase.
Troubleshooting Steps:
Caption: Troubleshooting poor peak shape in chromatography.
Issue 3: Inconsistent Retention Times
Possible Causes:
-
Leaks in the LC system.
-
Inadequate column equilibration.
-
Changes in mobile phase composition.
-
Fluctuations in column temperature.
Troubleshooting Steps:
Caption: Troubleshooting inconsistent retention times.
Data Presentation
Table 1: Summary of LC-MS/MS Method Parameters for Fimasartan Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Phenyl-Hexyl (50 x 2.0 mm, 5 µm)[4] | C18 (150 x 4.6 mm, 5 µm)[12][14] | UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water[4] | 0.1% Orthophosphoric Acid[12][14] | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[4] | Acetonitrile[12][14] | Acetonitrile |
| Flow Rate | 0.25 mL/min[4] | 0.8 mL/min[12][14] | 0.4 mL/min |
| Gradient | Gradient[4] | Isocratic (80:20, B:A)[12][14] | Gradient |
| Internal Standard | BR-A563 (structural analog)[4] | Not Specified | Fimasartan-d4 (SIL-IS) |
| Ionization Mode | ESI+[4] | Not Specified | ESI+ |
| MRM Transition | 500.2 → 221.2[4] | Not Specified | 502.2 → 207.1[15] |
Table 2: Summary of Validation Parameters for Fimasartan Bioanalytical Assays
| Parameter | Study 1 | Study 2 | Study 3 |
| Linearity Range (ng/mL) | 0.5 - 500[4] | 1 - 500[3] | 3 - 1000[15] |
| Correlation Coefficient (r²) | > 0.997[16] | > 0.996[3] | > 0.995[15] |
| Intra-day Precision (%CV) | < 14.9[4] | < 9.44[3] | 2.0 - 3.1[15] |
| Inter-day Precision (%CV) | < 10.5[4] | Not Reported | 0.8 - 8.0[15] |
| Intra-day Accuracy (%) | 91.6 - 102.7[4] | Not Reported | 86.9 - 98.2[15] |
| Inter-day Accuracy (%) | 91.9 - 96.8[4] | Not Reported | 93.3 - 100.1[15] |
| Extraction Recovery (%) | 78.8[4] | 75.92 - 96.73[3] | Not Reported |
| Matrix Effect (%) | 95.8[4] | 34.11 - 37.08[3] | Not Reported |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This protocol is based on a commonly used simple and rapid sample preparation technique.
Caption: Workflow for plasma sample preparation.
Methodology:
-
Thaw frozen plasma samples to room temperature.
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add 100 µL of the internal standard solution (e.g., BR-A563 at 50 ng/mL in acetonitrile).[4]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Add a specific volume of cold acetonitrile (e.g., 200 µL) to precipitate the plasma proteins.
-
Vortex the tube vigorously for another minute.
-
Centrifuge the sample at a high speed (e.g., 13,000 rpm) for 5-10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully transfer the clear supernatant to a clean autosampler vial.
-
Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system for analysis.[4]
Protocol 2: LC-MS/MS Analysis
This protocol outlines a general procedure for the chromatographic separation and mass spectrometric detection of Fimasartan.
Methodology:
-
LC System: An HPLC or UPLC system equipped with a binary pump, autosampler, and column oven.
-
Chromatographic Column: A Phenyl-Hexyl column (50 x 2.0 mm, 5 µm) is a suitable choice.[4]
-
Mobile Phase:
-
Gradient Elution: A typical gradient might start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute Fimasartan, and then return to initial conditions for re-equilibration.
-
Flow Rate: A flow rate of 0.25 mL/min is appropriate for a 2.0 mm ID column.[4]
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the transitions for Fimasartan (m/z 500.2 → 221.2) and the internal standard (e.g., BR-A563, m/z 524.3 → 204.9).[4]
-
Data Acquisition and Processing: Use the instrument's software to acquire and process the data, and a validated software for pharmacokinetic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Analysis of a Combination of Anti-Hypertensive Drugs, Fimasartan, Amlodipine, and Hydrochlorothiazide, in Rats Using LC-MS/MS and Subsequent Application to Pharmacokinetic Drug Interaction with Red Ginseng Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. shimadzu.at [shimadzu.at]
- 8. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 9. Choosing an Internal Standard [restek.com]
- 10. Home - Cerilliant [cerilliant.com]
- 11. Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]
- 12. researchgate.net [researchgate.net]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. journals.innovareacademics.in [journals.innovareacademics.in]
- 15. Fully Validated Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Determination of Fimasartan in Human Plasma [jstage.jst.go.jp]
- 16. Effect of renal function on the pharmacokinetics of fimasartan: a single-dose, open-label, Phase I study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Chromatography for Fimasartan and Fimasartan-d6 Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the chromatographic separation and analysis of Fimasartan and its deuterated internal standard, Fimasartan-d6.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic techniques for the analysis of Fimasartan and this compound?
A1: The most prevalent methods are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with tandem mass spectrometry (MS/MS) for detection.[1][2][3] UPLC-MS/MS is particularly favored for bioanalytical applications in plasma samples due to its high sensitivity and rapid analysis times.[1][4][5]
Q2: Why is this compound used as an internal standard for Fimasartan analysis?
A2: this compound is a stable isotope-labeled version of Fimasartan. It is an ideal internal standard because it has nearly identical chemical and physical properties to Fimasartan, meaning it co-elutes chromatographically and experiences similar effects during sample preparation and ionization.[6] The mass difference allows for distinct detection by a mass spectrometer, ensuring accurate quantification by correcting for variations in sample processing and instrument response.[6]
Q3: What are typical starting conditions for developing an HPLC or UPLC method?
A3: A good starting point for method development would be a C18 column with a mobile phase consisting of an aqueous component (like water with 0.1% formic acid) and an organic component (such as acetonitrile or methanol) in a gradient or isocratic elution.[7][8][9] UV detection is often set around 262 nm or 265 nm for HPLC methods.[7][9] For UPLC-MS/MS, a gradient elution is common to ensure sharp peaks and rapid separation.[10][11]
Q4: How are plasma samples typically prepared for Fimasartan analysis?
A4: A simple and effective method for plasma sample preparation is protein precipitation.[10][12] This usually involves adding a solvent like acetonitrile to the plasma sample, which denatures and precipitates the proteins. After centrifugation, the clear supernatant containing Fimasartan and this compound can be directly injected into the LC-MS/MS system.[10][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Peaks or Very Small Peaks | 1. Injection issue (e.g., clogged needle, air bubble in syringe).[13] 2. Incorrect mobile phase composition.[14] 3. Detector issue (e.g., lamp off for UV, incorrect MS/MS transitions). 4. Sample degradation.[15] | 1. Perform a needle wash and purge the injector. Ensure the sample vial has sufficient volume. 2. Verify the mobile phase composition and ensure solvent lines are in the correct reservoirs.[14] 3. Check detector settings. For MS/MS, confirm the MRM transitions for Fimasartan (e.g., m/z 502.2 → 207.1) and the internal standard.[4][5] 4. Prepare fresh samples and standards. Check sample stability information.[9] |
| Peak Tailing | 1. Column degradation or contamination.[13] 2. Incompatible sample solvent.[13] 3. Secondary interactions with the stationary phase. | 1. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[13] 2. Ensure the sample solvent is as weak as or weaker than the initial mobile phase.[13] 3. Adjust the mobile phase pH. The addition of a small amount of an acid like formic acid can improve peak shape. |
| Retention Time Shifts | 1. Inconsistent mobile phase preparation. 2. Fluctuation in column temperature.[13] 3. Pump malfunction or leaks.[14] | 1. Prepare fresh mobile phase carefully. Use a buffer if necessary and ensure it is within its effective range.[13] 2. Use a column oven to maintain a consistent temperature.[13] 3. Check for leaks in the system and perform pump maintenance if pressure fluctuations are observed.[14] |
| High Backpressure | 1. Blockage in the system (e.g., guard column, column frit, tubing).[13] 2. Particulate matter from the sample. | 1. Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. Replace the guard column or filter if necessary. 2. Filter all samples before injection.[13] |
| Poor Resolution | 1. Inappropriate mobile phase composition. 2. Column aging. | 1. Optimize the gradient slope or the isocratic mobile phase composition. A shallower gradient can improve resolution. 2. Replace the column with a new one of the same type. |
Experimental Protocols
Protocol 1: UPLC-MS/MS Method for Fimasartan in Human Plasma
This protocol is based on a validated method for the determination of Fimasartan in human plasma.[4][5]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
-
Chromatographic Conditions:
-
System: UPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: A C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 90% A, ramp to 10% A over 2 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
Protocol 2: RP-HPLC Method for Fimasartan in Bulk and Pharmaceutical Dosage Forms
This protocol is adapted from a stability-indicating HPLC method.[7]
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Fimasartan in the mobile phase and dilute to the desired concentration (e.g., 10-50 µg/mL).
-
Sample Solution: For tablets, weigh and crush a number of tablets, dissolve the powder in the mobile phase to a known concentration, sonicate, and filter before injection.
-
-
Chromatographic Conditions:
Data Presentation
Table 1: UPLC-MS/MS Method Parameters and Validation Summary
| Parameter | Value |
| Column | Phenyl-Hexyl (50 mm x 2.0 mm, 5 µm)[10][11] |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile with 0.1% Formic Acid[10][11] |
| Flow Rate | 0.25 mL/min[10][11] |
| Linearity Range | 3 - 1000 ng/mL[4][5] |
| Correlation Coefficient (r) | > 0.9950[4][5] |
| Intra-day Precision (%RSD) | 2.0 - 3.1%[4][5] |
| Inter-day Precision (%RSD) | 0.8 - 8.0%[4][5] |
| Intra-day Accuracy | 86.9 - 98.2%[4][5] |
| Inter-day Accuracy | 93.3 - 100.1%[4][5] |
Table 2: HPLC Method Parameters and Validation Summary
| Parameter | Value |
| Column | Primacel C18 (150 mm x 4.6 mm, 5 µm)[7] |
| Mobile Phase | Acetonitrile and 0.1% Orthophosphoric Acid (80:20, v/v)[7] |
| Flow Rate | 0.8 mL/min[7] |
| Detection Wavelength | 265 nm[7] |
| Retention Time | ~2.4 min[7] |
| Linearity Range | 5 - 30 µg/mL[7] |
| Limit of Detection (LOD) | 1.3 µg/mL[7] |
| Limit of Quantification (LOQ) | 4 µg/mL[7] |
Mandatory Visualizations
Caption: Experimental workflow for Fimasartan bioanalysis.
Caption: Troubleshooting decision tree for "no peaks observed".
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. researchgate.net [researchgate.net]
- 3. ajpaonline.com [ajpaonline.com]
- 4. Fully Validated Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Determination of Fimasartan in Human Plasma [jstage.jst.go.jp]
- 5. Fully Validated Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Fimasartan in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Home - Cerilliant [cerilliant.com]
- 7. researchgate.net [researchgate.net]
- 8. irjpms.com [irjpms.com]
- 9. ajpaonline.com [ajpaonline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Validated LC-MS/MS Assay for the Quantitative Determination of Fimasartan in Human Plasma: Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of fimasartan, a novel antihypertensive agent, and its active metabolite in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. halocolumns.com [halocolumns.com]
- 14. m.youtube.com [m.youtube.com]
- 15. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Enhancing Recovery of Fimasartan from Plasma Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of Fimasartan from plasma samples during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for extracting Fimasartan from plasma?
A1: The most frequently reported and validated method for the extraction of Fimasartan from plasma is protein precipitation (PPT) , typically using acetonitrile as the precipitating solvent.[1][2][3][4][5] This method is favored for its simplicity, speed, and ability to provide good recovery rates.
Q2: What is a typical recovery rate for Fimasartan from plasma using protein precipitation?
A2: Published studies have demonstrated recovery rates for Fimasartan using protein precipitation with acetonitrile to be consistently high. While specific percentages can vary between laboratories and experimental conditions, recovery is often in the range of 78% to over 90% .
Q3: I am experiencing low recovery of Fimasartan. What are the potential causes and solutions?
A3: Low recovery of Fimasartan can stem from several factors. Please refer to our detailed troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include incomplete protein precipitation, issues with pH, and strong protein binding.
Q4: Are there alternative extraction methods to protein precipitation for Fimasartan?
A4: Yes, while protein precipitation is common, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are viable alternatives that can offer cleaner extracts and potentially higher recovery, especially if matrix effects are a concern. Detailed protocols for these methods are provided below.
Q5: How does the pH of the plasma sample affect Fimasartan recovery?
A5: The pH of the plasma sample can significantly impact the extraction efficiency of Fimasartan. Fimasartan is an acidic drug with a pKa of 3.5.[6] Maintaining the pH of the sample below the pKa will ensure that the molecule is in its non-ionized form, which is generally more amenable to extraction with organic solvents in LLE and retention on non-polar SPE sorbents. Conversely, for anion exchange SPE, a pH above the pKa is required to ensure the molecule is charged. It's crucial to control and optimize the pH during sample pre-treatment to maximize recovery.[7][8][9]
Q6: Fimasartan has high plasma protein binding. How can I mitigate its impact on recovery?
A6: Fimasartan is highly bound to plasma proteins (over 99%), primarily albumin.[3] To improve recovery, it is essential to disrupt this binding. This can be achieved by:
-
Protein Precipitation: The addition of an organic solvent like acetonitrile denatures the proteins, releasing the bound Fimasartan.
-
pH Adjustment: Adjusting the pH of the plasma sample can alter the protein's conformation and reduce its binding affinity for the drug.[8]
-
Use of Disrupting Agents: In some cases, adding a small amount of a displacing agent or a chaotropic salt to the sample pre-treatment can help release the drug from the protein.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered during the extraction of Fimasartan from plasma samples.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery | Incomplete protein precipitation. | - Ensure an adequate volume of cold acetonitrile (e.g., 3:1 or 4:1 ratio to plasma volume) is used. - Vortex the sample vigorously for at least 1-2 minutes to ensure thorough mixing and protein denaturation. - Increase the centrifugation speed and/or time to ensure complete pelleting of the precipitated proteins. |
| Suboptimal pH for extraction. | - For LLE and reversed-phase SPE, acidify the plasma sample with a small volume of a suitable acid (e.g., formic acid, phosphoric acid) to a pH < 3.5.[6] This will neutralize Fimasartan, making it more soluble in organic solvents. - For anion exchange SPE, adjust the sample pH to be at least 2 units above the pKa (e.g., pH > 5.5) to ensure Fimasartan is negatively charged. | |
| Strong plasma protein binding. | - In addition to protein precipitation, consider a pre-treatment step with a denaturing agent. - For SPE, a harsh wash step after loading the sample can help remove remaining proteins. | |
| High Variability in Recovery | Inconsistent sample handling. | - Ensure consistent vortexing times and speeds for all samples. - Maintain a consistent temperature during sample processing. - Use a calibrated pipette for all liquid handling steps. |
| Incomplete drying of the extract (if applicable). | - Ensure the extract is completely dried under a gentle stream of nitrogen before reconstitution. Residual solvent can affect the final concentration. | |
| High Matrix Effects in LC-MS/MS | Co-elution of endogenous plasma components. | - If using protein precipitation, consider switching to a more selective method like LLE or SPE to obtain a cleaner extract. - Optimize the chromatographic conditions to better separate Fimasartan from interfering matrix components. - For SPE, include an interference wash step with a solvent that removes interfering compounds but not Fimasartan. |
Experimental Protocols
Method 1: Protein Precipitation (PPT)
This is a rapid and straightforward method for Fimasartan extraction.
Materials:
-
Plasma sample containing Fimasartan
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the Fimasartan, and transfer it to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.
Method 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to protein precipitation.
Materials:
-
Plasma sample containing Fimasartan
-
Formic acid (88%)
-
Ethyl acetate (or other suitable water-immiscible organic solvent like methyl tert-butyl ether)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
Nitrogen evaporator
Protocol:
-
Pipette 200 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of 2% formic acid to the plasma sample to adjust the pH to below 3.5. Vortex briefly.
-
Add 800 µL of ethyl acetate to the tube.
-
Vortex the mixture vigorously for 5 minutes to facilitate the extraction of Fimasartan into the organic phase.
-
Centrifuge the sample at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Method 3: Solid-Phase Extraction (SPE)
SPE offers the highest selectivity and provides the cleanest extracts, minimizing matrix effects.
Materials:
-
Plasma sample containing Fimasartan
-
Phosphoric acid
-
Methanol, HPLC grade
-
Water, HPLC grade
-
SPE cartridge (e.g., a polymeric reversed-phase sorbent like Oasis HLB or a C18 cartridge)
-
SPE manifold
-
Nitrogen evaporator
Protocol:
-
Sample Pre-treatment: To 500 µL of plasma, add 50 µL of 2% phosphoric acid to acidify the sample. Vortex to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the Fimasartan from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Fimasartan Extraction Methods
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Typical Recovery | 78% - >90% | 85% - 95% | >90% |
| Extract Cleanliness | Fair | Good | Excellent |
| Speed | Fast | Moderate | Slow |
| Cost per Sample | Low | Low-Moderate | High |
| Potential for Automation | High | Moderate | High |
| Selectivity | Low | Moderate | High |
Visualizations
Fimasartan Extraction Workflow
Caption: General workflows for the three main Fimasartan extraction methods.
Troubleshooting Logic for Low Fimasartan Recovery
Caption: A decision tree for troubleshooting low Fimasartan recovery.
Fimasartan Mechanism of Action
Caption: Simplified signaling pathway of the Renin-Angiotensin System and the mechanism of action of Fimasartan.
References
- 1. Simultaneous determination of sacubitrilat and fimasartan in rat plasma by a triple quad liquid chromatography-tandem mass spectrometry method utilizing electrospray ionization in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of sacubitrilat and fimasartan in rat plasma by a triple quad liquid chromatography–tandem m… [ouci.dntb.gov.ua]
- 3. ajpaonline.com [ajpaonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of fimasartan, a novel antihypertensive agent, and its active metabolite in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Placental transfer and mammary excretion of a novel angiotensin receptor blocker fimasartan in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shift in pH of biological fluids during storage and processing: effect on bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. Impact of pH on plasma protein binding in equilibrium dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve optimization for Fimasartan quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Fimasartan.
Frequently Asked Questions (FAQs)
Q1: Which analytical method is most suitable for Fimasartan quantification?
A1: The choice of analytical method depends on the specific requirements of your study. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for quantifying Fimasartan in bulk and pharmaceutical dosage forms due to its precision and reliability.[1][2] For bioanalytical studies requiring high sensitivity and selectivity, such as in human plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1][2]
Q2: What are the typical linear ranges for Fimasartan calibration curves?
A2: The linear range for Fimasartan quantification varies depending on the analytical method and the matrix. For RP-HPLC methods, a common range is 5-30 µg/mL.[3] For more sensitive LC-MS/MS methods in human plasma, linear ranges of 0.5-500 ng/mL and 3-1000 ng/mL have been reported.[4]
Q3: How can I prepare Fimasartan samples from tablet dosage forms?
A3: A common procedure involves accurately weighing the powdered tablets, dissolving them in a suitable solvent like methanol or acetonitrile, followed by sonication to ensure complete dissolution. The solution is then filtered and diluted to the desired concentration within the calibration curve range.[5][6]
Q4: What is a suitable internal standard (IS) for Fimasartan quantification by LC-MS/MS?
A4: A stable isotope-labeled (SIL) Fimasartan analog is the ideal internal standard as it closely mimics the chromatographic and ionization behavior of the analyte, effectively compensating for matrix effects and other variations.[7] If a SIL IS is unavailable, a structural analog with similar physicochemical properties can be used, but it requires careful validation to ensure it behaves similarly to Fimasartan during sample processing and analysis.[7][8]
Troubleshooting Guides
Issue 1: Poor Linearity of the Calibration Curve (r² < 0.99)
Possible Causes:
-
Inappropriate concentration range: The selected concentration range may be too wide, leading to detector saturation at the higher end or poor signal-to-noise at the lower end.
-
Inaccurate standard preparation: Errors in weighing the standard, serial dilutions, or solvent evaporation can lead to inaccurate concentrations.
-
Instrumental issues: A dirty detector, fluctuating lamp intensity (in HPLC-UV), or an unstable ion source (in LC-MS/MS) can affect response linearity.[9]
-
Matrix effects: In bioanalysis, co-eluting endogenous compounds can suppress or enhance the ionization of Fimasartan, leading to a non-linear response.[10][11]
Solutions:
-
Optimize the concentration range: Narrow the calibration range or use a weighted linear regression model.
-
Careful standard preparation: Use a calibrated analytical balance, high-purity solvents, and prepare fresh standards regularly.
-
Instrument maintenance: Clean the detector or ion source, and ensure the lamp has sufficient lifetime.
-
Mitigate matrix effects: Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[10] Using a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[7][11]
Issue 2: High Variability (%RSD > 15%) in Quality Control (QC) Samples
Possible Causes:
-
Inconsistent sample preparation: Variations in extraction recovery, pipetting, or reconstitution can introduce variability.[12]
-
Instrument instability: Fluctuations in pump pressure, column temperature, or autosampler injection volume can lead to inconsistent results.[13]
-
Analyte instability: Fimasartan may degrade in the sample matrix or during storage.
Solutions:
-
Standardize sample preparation: Use automated liquid handlers for precise pipetting and ensure consistent timing for each step.
-
Ensure instrument performance: Equilibrate the system thoroughly before analysis and perform regular maintenance checks.
-
Evaluate analyte stability: Conduct freeze-thaw, short-term, and long-term stability studies to determine the optimal storage and handling conditions for Fimasartan samples.
Issue 3: Poor Peak Shape (Tailing or Fronting)
Possible Causes:
-
Column degradation: Loss of stationary phase or contamination of the column can lead to active sites that cause peak tailing.[14][15]
-
Inappropriate mobile phase pH: If the mobile phase pH is close to the pKa of Fimasartan, it can exist in both ionized and non-ionized forms, resulting in peak tailing.
-
Sample solvent mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Column overload: Injecting too much sample can lead to peak fronting.
Solutions:
-
Use a guard column: This protects the analytical column from contaminants and can be replaced regularly.
-
Optimize mobile phase pH: Adjust the pH to be at least 2 units away from the analyte's pKa.
-
Match sample solvent to mobile phase: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject a smaller volume.
-
Reduce sample concentration: Dilute the sample to ensure the amount injected is within the column's capacity.
Data Presentation
Table 1: Reported Linearity and LLOQ for Fimasartan Quantification
| Analytical Method | Matrix | Linearity Range | Correlation Coefficient (r²) | LLOQ |
| RP-HPLC | Bulk Drug | 5 - 30 µg/mL | > 0.999 | 1.3 µg/mL |
| RP-HPLC | Tablets | 25 - 75 µg/mL | > 0.99 | 1.37 µg/mL |
| LC-MS/MS | Human Plasma | 0.5 - 500 ng/mL | ≥ 0.997 | 0.5 ng/mL |
| LC-MS/MS | Human Plasma | 3 - 1000 ng/mL | > 0.995 | Not Reported |
| LC-MS/MS | Rat Plasma | 0.2 - 500 ng/mL | > 0.9995 | 0.2 ng/mL |
Table 2: Accuracy and Precision Data for Fimasartan Quantification by LC-MS/MS in Human Plasma
| QC Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| Low | 86.9 - 98.2 | 2.0 - 3.1 | 93.3 - 100.1 | 0.8 - 8.0 |
| Medium | 91.6 - 102.7 | < 14.9 | 91.9 - 96.8 | < 10.5 |
| High | 91.6 - 102.7 | < 14.9 | 91.9 - 96.8 | < 10.5 |
Experimental Protocols
RP-HPLC Method for Fimasartan in Bulk and Tablet Form
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: Primacel C18 (150 mm × 4.6 mm, 5 µm).[3]
-
Mobile Phase: Acetonitrile and 0.1% orthophosphoric acid in a ratio of 80:20 (v/v).[3]
-
Flow Rate: 0.8 mL/min.[3]
-
Detection Wavelength: 265 nm.[3]
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of Fimasartan in acetonitrile (1000 µg/mL). Perform serial dilutions with the mobile phase to obtain calibration standards in the range of 5-30 µg/mL.[6]
-
Sample Preparation (Tablets): Weigh and powder 20 tablets. Transfer an amount of powder equivalent to 100 mg of Fimasartan to a 100 mL volumetric flask. Add acetonitrile, sonicate for 15 minutes, and dilute to volume. Filter the solution and further dilute to fall within the calibration range.[6]
LC-MS/MS Method for Fimasartan in Human Plasma
-
Chromatographic System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Phenyl-Hexyl column (e.g., Luna 5 µm, 50 mm × 2.0 mm).[4]
-
Mobile Phase: A gradient of Mobile Phase A (distilled water with 0.1% formic acid) and Mobile Phase B (100% acetonitrile with 0.1% formic acid).[4]
-
Flow Rate: 0.25 mL/min.[4]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Fimasartan: m/z 500.2 → 221.2; Internal Standard (BR-A563): m/z 524.3 → 204.9.[4]
-
Sample Preparation (Protein Precipitation): To 50 µL of plasma sample, add 100 µL of internal standard solution (in acetonitrile). Vortex for 1 minute to precipitate proteins. Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes. Transfer the supernatant to an injection vial for analysis.[4]
Visualizations
Caption: Experimental workflow for Fimasartan quantification.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. irjpms.com [irjpms.com]
- 6. journals.innovareacademics.in [journals.innovareacademics.in]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 10. longdom.org [longdom.org]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gcms.cz [gcms.cz]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. waters.com [waters.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to the Bioanalytical Quantification of Fimasartan: LC-MS/MS vs. HPLC Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents is paramount. This guide provides a comprehensive comparison of two prominent analytical techniques for the determination of Fimasartan, a potent angiotensin II receptor blocker: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC). This comparison is supported by a review of published experimental data to assist in selecting the most appropriate method for specific research needs.
The use of a stable isotope-labeled internal standard, such as Fimasartan-d6, is highly recommended for LC-MS/MS analysis to ensure the highest accuracy and precision by correcting for matrix effects and variability in sample processing. While specific validation data for an LC-MS/MS method employing this compound was not detailed in the reviewed literature, the data presented for LC-MS/MS methods using other internal standards provide a strong indication of the performance that can be expected.
Performance Comparison of Analytical Methods
The following tables summarize the validation parameters for LC-MS/MS and HPLC methods for the quantification of Fimasartan, based on data from multiple studies.
Table 1: Performance Characteristics of LC-MS/MS Methods for Fimasartan Quantification
| Parameter | Performance Range |
| Linearity (ng/mL) | 0.5 - 1000 |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (%RSD) | 0.8 - 8.0 |
| Inter-day Precision (%RSD) | 2.0 - 14.9 |
| Intra-day Accuracy (%) | 86.9 - 102.7 |
| Inter-day Accuracy (%) | 91.9 - 100.1 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 |
Table 2: Performance Characteristics of HPLC Methods for Fimasartan Quantification
| Parameter | Performance Range |
| Linearity (µg/mL) | 5 - 90 |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2.0 |
| Accuracy (% Recovery) | 98.9 - 101.65 |
| Limit of Detection (LOD) (µg/mL) | 0.156 - 1.37 |
| Limit of Quantification (LOQ) (µg/mL) | 0.472 - 4.16 |
Experimental Protocols
Below are detailed methodologies for the LC-MS/MS and HPLC analysis of Fimasartan, synthesized from published research.
LC-MS/MS Method with Internal Standard
This method is designed for the sensitive quantification of Fimasartan in biological matrices, such as human plasma.
1. Sample Preparation:
-
To 100 µL of plasma sample, add 50 µL of the internal standard working solution (e.g., this compound in methanol).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: A C18 column (e.g., Hypersil GOLD C18, 5 µm, 100 x 4.6 mm) is commonly used.
-
Mobile Phase: A gradient elution with 2 mM ammonium formate in water (pH 4.0) and methanol is often employed.
-
Flow Rate: A typical flow rate is 0.5 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
RP-HPLC Method
This method is suitable for the quantification of Fimasartan in bulk drug and pharmaceutical dosage forms.
1. Sample Preparation:
-
Accurately weigh and transfer a quantity of the sample equivalent to 10 mg of Fimasartan into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm nylon filter.
2. Chromatographic Conditions:
-
Column: A C18 column (e.g., Primacel C18, 150 mm × 4.6 mm, 5 µm) is a common choice.[2]
-
Mobile Phase: A mixture of acetonitrile and 0.1% orthophosphoric acid in water (e.g., 80:20 v/v) is used.[2]
-
Flow Rate: A flow rate of 0.8 mL/min is typical.[2]
-
Detection: UV detection at 265 nm.[2]
-
Injection Volume: 20 µL.
Experimental Workflow for LC-MS/MS Method Validation
The following diagram illustrates the key stages involved in the validation of an LC-MS/MS method for Fimasartan analysis.
Caption: Workflow for LC-MS/MS method validation of Fimasartan.
Conclusion
Both LC-MS/MS and HPLC are robust and reliable methods for the quantification of Fimasartan. The choice between the two techniques will largely depend on the specific requirements of the study.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications where low concentrations of the drug in complex biological matrices need to be measured. The use of a deuterated internal standard like this compound is crucial for achieving high accuracy and precision.
-
HPLC-UV is a more accessible and cost-effective technique, well-suited for the analysis of bulk drug substances and pharmaceutical formulations where the concentration of Fimasartan is relatively high and the sample matrix is less complex. It provides excellent precision and accuracy for these applications.
Researchers should carefully consider the concentration levels of Fimasartan they expect to measure, the complexity of the sample matrix, and the available instrumentation when selecting the most appropriate analytical method.
References
A Comparative Guide to Analytical Methods for Fimasartan Quantification Using Different Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Fimasartan in human plasma. The key difference between these methods lies in the internal standard (IS) used: BR-A-563, a structurally similar compound, and Telmisartan, another angiotensin II receptor blocker. This comparison aims to assist researchers in selecting and implementing a suitable analytical method for their specific needs in pharmacokinetic and other clinical studies.
Executive Summary
The quantification of Fimasartan, a potent antihypertensive agent, requires robust and reliable analytical methods. The use of an appropriate internal standard is critical for achieving accuracy and precision in bioanalytical assays. This guide presents a side-by-side comparison of two LC-MS/MS methods, highlighting their experimental protocols and performance characteristics. Both methods demonstrate high sensitivity and reliability, with the choice of internal standard influencing certain analytical parameters.
Method 1: Fimasartan Analysis Using BR-A-563 as an Internal Standard
Two independent studies have validated the use of BR-A-563 as an internal standard for Fimasartan analysis in human plasma. Both methods demonstrate excellent performance, with slight variations in chromatographic conditions and validation parameters.
Experimental Protocols
Sample Preparation: Both methods employ a simple protein precipitation technique for plasma sample preparation.
-
Hyun et al. (2015): To 50 µL of human plasma, 100 µL of the internal standard solution (BR-A-563 in acetonitrile) is added. The mixture is vortexed and centrifuged to precipitate proteins. The supernatant is then analyzed.
-
Yoon et al. (2015): A 50 µL aliquot of plasma is mixed with 100 µL of IS solution (50 ng/mL BR-A563 in acetonitrile), vortexed for 1 minute, and centrifuged at 13,000 rpm for 5 minutes. 100 µL of the supernatant is transferred for injection.[1]
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Hyun et al. (2015) | Yoon et al. (2015) |
| LC System | UPLC | LC-MS/MS |
| Column | Information not available in the abstract | Phenyl-Hexyl column (Luna®, 5 µm, 50 mm × 2.0 mm) |
| Mobile Phase | Information not available in the abstract | A: Distilled water with 0.1% formic acid, B: 100% acetonitrile with 0.1% formic acid (gradient) |
| Flow Rate | Information not available in the abstract | 0.25 mL/min |
| MS System | Tandem Mass Spectrometry | Tandem Mass Spectrometry |
| Ionization Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Fimasartan) | m/z 502.2 → 207.1[2][3] | m/z 500.2 → 221.2[4] |
| MRM Transition (BR-A-563) | m/z 526.3 → 207.1[2][3] | m/z 524.3 → 204.9[4] |
Data Presentation: Validation Parameters
| Validation Parameter | Hyun et al. (2015) | Yoon et al. (2015) |
| Linearity Range | 3 - 1000 ng/mL[2][3] | 0.5 - 500 ng/mL[4] |
| Correlation Coefficient (r) | > 0.9950[2][3] | Not specified, but linearity was established |
| Intra-day Accuracy | 86.9 - 98.2%[2][3] | > 91.9% |
| Inter-day Accuracy | 93.3 - 100.1%[2][3] | > 91.9% |
| Intra-day Precision | 2.0 - 3.1%[2][3] | < 14.9% |
| Inter-day Precision | 0.8 - 8.0%[2][3] | < 14.9% |
| Lower Limit of Quantification (LLOQ) | 3 ng/mL | 0.5 ng/mL[4] |
| Recovery | Not specified | Not specified |
Method 2: Fimasartan Analysis Using Telmisartan as an Internal Standard
A validated LC-MS/MS method utilizing Telmisartan as the internal standard offers an alternative for the quantification of Fimasartan in human plasma.[5]
Experimental Protocol
Sample Preparation: This method employs a liquid-liquid extraction technique.[5]
-
To plasma samples, Telmisartan solution is added as the internal standard.
-
The samples are then extracted using a mixture of ethyl acetate and n-hexane (80:20, v/v).[5]
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Neuroquantology (2022) |
| LC System | LC/MS-MS |
| Column | Hypersil gold column (C18, 5µm, 100 x 4.6 mm)[5] |
| Mobile Phase | 2 mM ammonium formate (pH 4.0) / methanol (20:80 v/v) (isocratic)[5] |
| Flow Rate | 0.5 mL / min (with a split ratio of 20:80)[5] |
| MS System | Tandem Mass Spectrometry |
| Ionization Mode | Not specified |
| MRM Transition (Fimasartan) | Not specified |
| MRM Transition (Telmisartan) | Not specified |
Data Presentation: Validation Parameters
| Validation Parameter | Neuroquantology (2022) |
| Linearity Range | Not explicitly stated, but linearity was validated |
| Correlation Coefficient (r) | Not specified |
| Accuracy | Method is described as accurate |
| Precision | Method is described as precise |
| Lower Limit of Quantification (LLOQ) | Not specified |
| Recovery | Described as good, consistent, precise, and reproducible[5] |
| Matrix Effect (% CV) | Fimasartan: 3.44, Telmisartan: 4.02[5] |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the validation of an analytical method for Fimasartan.
Caption: General workflow for the development and validation of an analytical method for Fimasartan.
Comparison and Discussion
Both BR-A-563 and Telmisartan have been successfully used as internal standards for the quantification of Fimasartan.
-
BR-A-563: Being a close structural analog of Fimasartan, it is expected to have very similar chromatographic behavior and ionization efficiency, which is ideal for an internal standard. The two methods presented show slight differences in their chromatographic systems (UPLC vs. LC-MS/MS) and MRM transitions, which may be due to the specific instrumentation used. The lower limit of quantification was notably different between the two studies (3 ng/mL vs. 0.5 ng/mL), highlighting the impact of the overall method and instrument sensitivity.
-
Telmisartan: As a commercially available and widely used angiotensin II receptor blocker, Telmisartan presents a more readily accessible option for an internal standard compared to a proprietary compound like BR-A-563. The method using Telmisartan employed liquid-liquid extraction, which can sometimes provide cleaner extracts than protein precipitation, potentially reducing matrix effects. The reported matrix effect for both Fimasartan and Telmisartan was low, indicating the suitability of this extraction method.
Considerations for Method Selection:
-
Availability of Internal Standard: Telmisartan is more readily available than BR-A-563.
-
Required Sensitivity: The method using BR-A-563 reported by Yoon et al. (2015) demonstrated a lower LLOQ, which may be crucial for studies with low Fimasartan concentrations.
-
Sample Preparation: The choice between protein precipitation and liquid-liquid extraction may depend on laboratory workflow, sample throughput, and the need to minimize matrix effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Fully Validated Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Fimasartan in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fully Validated Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Determination of Fimasartan in Human Plasma [jstage.jst.go.jp]
- 4. Validated LC-MS/MS Assay for the Quantitative Determination of Fimasartan in Human Plasma: Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neuroquantology.com [neuroquantology.com]
A Head-to-Head Battle: Fimasartan-d6 Versus an Analog Internal Standard for Fimasartan Analysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Fimasartan, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of quantitative data. This guide provides a comprehensive comparison of the commonly used analog internal standard, BR-A-563, with the theoretical advantages of a stable isotope-labeled (SIL) internal standard, Fimasartan-d6, for the analysis of Fimasartan using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Critical Role of an Internal Standard
In LC-MS/MS-based bioanalysis, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during sample preparation and analysis. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.
There are two main types of internal standards used in this context:
-
Structural Analog Internal Standards: These are molecules with a chemical structure similar to the analyte but with a different molecular weight.
-
Stable Isotope-Labeled (SIL) Internal Standards: These are molecules of the analyte that have been chemically modified to include one or more stable isotopes (e.g., deuterium (²H or d), carbon-13 (¹³C), nitrogen-15 (¹⁵N)).
Performance Comparison: this compound (Theoretical) vs. BR-A-563 (Experimental)
While direct comparative experimental data for this compound is absent from the literature, we can infer its performance based on the well-documented advantages of SIL internal standards. The following table summarizes the performance of the analog internal standard BR-A-563, based on published studies, and contrasts it with the expected performance of this compound.
| Performance Metric | BR-A-563 (Analog IS) - Experimental Data | This compound (SIL IS) - Theoretical Advantages |
| Chemical & Physical Properties | Similar, but not identical to Fimasartan. | Virtually identical to Fimasartan, with a minor mass difference. |
| Chromatographic Retention Time | Elutes at a different time than Fimasartan. | Co-elutes with Fimasartan. |
| Ionization Efficiency | May differ from Fimasartan, leading to potential matrix effects. | Identical ionization behavior to Fimasartan, minimizing matrix effects. |
| Extraction Recovery | May differ from Fimasartan. | Identical extraction recovery to Fimasartan. |
| Accuracy & Precision | Good, but can be compromised by differential matrix effects. | Expected to be superior due to better correction for analytical variability. |
Quantitative Data for Fimasartan Analysis using BR-A-563 Internal Standard
Multiple studies have validated LC-MS/MS methods for the quantification of Fimasartan in human plasma using BR-A-563 as the internal standard. The key performance parameters from these studies are summarized in the tables below.
Table 1: LC-MS/MS Method Parameters for Fimasartan Analysis using BR-A-563
| Parameter | Value |
| Analyte | Fimasartan |
| Internal Standard | BR-A-563 |
| Mass Transition (Fimasartan) | m/z 502.2 → 207.1[1][2][3][4] |
| Mass Transition (BR-A-563) | m/z 526.3 → 207.1[1][2][3][4] |
| Linearity Range | 3 to 1000 ng/mL[1][2][3][4] |
Table 2: Accuracy and Precision Data for Fimasartan Analysis using BR-A-563
| Parameter | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Study 1 [1][2][4] | 86.9 – 98.2 | 93.3 – 100.1 | 2.0 – 3.1 | 0.8 – 8.0 |
Experimental Protocols for Fimasartan Analysis using BR-A-563
The following is a generalized experimental protocol based on published methods for the analysis of Fimasartan in human plasma using BR-A-563 as an internal standard.
Sample Preparation
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (BR-A-563 in methanol).
-
Vortex the sample for 1 minute.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: Agilent 1200 series HPLC or equivalent
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent
-
Column: Phenomenex Luna C18 (50 x 2.0 mm, 5 µm) or equivalent
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
The Superiority of a Stable Isotope-Labeled Internal Standard
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis for several reasons:
-
Reduced Matrix Effects: Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the biological matrix, are a major source of inaccuracy in LC-MS/MS assays. Since a SIL IS has the same ionization efficiency as the analyte, it can effectively compensate for these effects.
-
Improved Accuracy and Precision: By co-eluting with the analyte and having identical chemical and physical properties, a SIL IS provides a more accurate and precise correction for any variability introduced during sample handling, extraction, and analysis.
-
Enhanced Method Robustness: Methods employing SIL internal standards are generally more robust and less susceptible to variations in experimental conditions.
The logical relationship for choosing an internal standard is outlined in the diagram below.
Caption: Decision workflow for selecting an internal standard.
Fimasartan's Mechanism of Action: Angiotensin II Receptor Blockade
Fimasartan is an angiotensin II receptor blocker (ARB) that exerts its antihypertensive effects by selectively inhibiting the angiotensin II type 1 (AT1) receptor. Angiotensin II is a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS). By blocking the AT1 receptor, Fimasartan prevents the binding of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.
The signaling pathway initiated by the activation of the AT1 receptor is depicted in the following diagram.
Caption: Simplified AT1 receptor signaling pathway.
Conclusion
While the analog internal standard BR-A-563 has been successfully used and validated for the quantification of Fimasartan in biological matrices, the theoretical advantages of a stable isotope-labeled internal standard like this compound are significant. The use of a SIL IS is expected to provide superior accuracy, precision, and robustness by more effectively compensating for matrix effects and other sources of analytical variability. For researchers aiming for the highest quality data in Fimasartan bioanalysis, the development and use of a this compound internal standard is the recommended approach. This guide provides the foundational data and protocols to support such method development and to serve as a benchmark for comparison.
References
- 1. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ajpaonline.com [ajpaonline.com]
- 4. Fully Validated Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Fimasartan in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fimasartan Quantification Methods for Researchers and Drug Development Professionals
Introduction
Fimasartan is an angiotensin II receptor antagonist widely used in the management of hypertension.[1] Accurate and precise quantification of Fimasartan in bulk drug, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. While no formal inter-laboratory comparison studies for Fimasartan quantification are publicly available, this guide provides a comprehensive comparison of various analytical methods reported in the scientific literature. The data presented here is synthesized from individual validation studies to offer a comparative overview of method performance. This guide is intended for researchers, scientists, and drug development professionals involved in the analysis of Fimasartan.
General Workflow for Analytical Method Validation
The validation of an analytical method is essential to ensure its suitability for the intended purpose. The typical workflow involves a series of steps to demonstrate that the method is reliable, reproducible, and accurate.
Caption: General workflow for analytical method validation.
Comparison of Quantitative Performance
The following tables summarize the quantitative performance of various analytical methods for Fimasartan quantification reported in the literature.
Table 1: Performance of RP-HPLC Methods for Fimasartan Quantification
| Parameter | Method 1[2][3] | Method 2[4] | Method 3[5] |
| Linearity Range (µg/mL) | 10.0–30.0 | 25–75 | 15–90 |
| Correlation Coefficient (R²) | 0.99998 | > 0.99 | 0.9992 |
| Accuracy (% Recovery) | 98.90–100.89 | 100.6 (Assay %) | 99.51–101.65 |
| Precision (%RSD) | < 1.5 | Not Reported | Not Reported |
| LOD (µg/mL) | 0.156 | 1.37 | 0.97 |
| LOQ (µg/mL) | 0.472 | 4.16 | 2.95 |
Table 2: Performance of LC-MS/MS Method for Fimasartan Quantification in Human Plasma
| Parameter | Method 4[6] |
| Linearity Range (ng/mL) | 2–1,500 |
| Correlation Coefficient (r) | ≥ 0.9990 |
| Intra-day Accuracy (%) | 94.2–117.3 |
| Inter-day Accuracy (%) | 95.8–113.5 |
| Intra-day Precision (%CV) | 0.4–15.7 |
| Inter-day Precision (%CV) | 1.8–10.3 |
| LLOQ (ng/mL) | 2 |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques used for Fimasartan quantification.
RP-HPLC Method for Fimasartan in Pharmaceutical Formulations[2][3]
This method is suitable for the quantitative estimation of Fimasartan in tablet dosage forms.
Chromatographic Conditions:
-
Column: Phenomenex C18
-
Mobile Phase: Acetonitrile and 0.05% orthophosphoric acid in water (75:25 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 262 nm
-
Injection Volume: Not Specified
-
Temperature: Not Specified
Sample Preparation:
-
Weigh and powder a sufficient number of tablets to obtain an equivalent of 100 mg of Fimasartan.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add acetonitrile to the flask and sonicate for approximately 15 minutes.
-
Make up the volume to 100 mL with acetonitrile to get a stock solution of 1000 µg/mL.
-
Filter the solution using a Whatman filter paper.
-
Further dilute the stock solution with the mobile phase to fall within the calibration curve range.
LC-MS/MS Method for Fimasartan in Rat Plasma[7]
This method is designed for the simultaneous analysis of Fimasartan and its active metabolite in rat plasma.
Chromatographic and Mass Spectrometric Conditions:
-
LC System: Not Specified
-
Column: Not Specified
-
Mobile Phase: Not Specified
-
Flow Rate: Not Specified
-
Mass Spectrometer: Not Specified
-
Ionization Mode: Not Specified
-
MRM Transitions: Not Specified
Sample Preparation: The specific details of the sample preparation from rat plasma were not available in the provided search results.
Typical RP-HPLC Workflow for Fimasartan Analysis
The following diagram illustrates a typical workflow for the analysis of Fimasartan in a pharmaceutical dosage form using RP-HPLC.
Caption: Workflow for Fimasartan analysis by RP-HPLC.
Disclaimer: This guide is for informational purposes only and is based on publicly available data. It is not a substitute for a formal inter-laboratory validation study. Researchers should perform their own method validation to ensure the suitability of any analytical method for their specific application.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. researchgate.net [researchgate.net]
- 4. irjpms.com [irjpms.com]
- 5. [PDF] Analytical method development and validation for simultaneous estimation of Fimasartan Potassium Trihydrate and Cilnidipine in synthetic mixture by HPLC for the treatment of hypertension stage-II | Semantic Scholar [semanticscholar.org]
- 6. Pharmacokinetic and bioequivalence study comparing a fimasartan/rosuvastatin fixed-dose combination with the concomitant administration of fimasartan and rosuvastatin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: Enhancing Accuracy and Precision of Fimasartan Quantification with a Deuterated Internal Standard
For researchers, scientists, and drug development professionals vested in the meticulous quantification of Fimasartan, the choice of an internal standard is paramount. While various analytical methods have been validated for Fimasartan analysis, the utilization of a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers unparalleled advantages in accuracy and precision. This guide provides a comparative analysis of Fimasartan quantification methods, underscoring the benefits of employing a deuterated internal standard and presenting supporting data from validated studies.
The inherent variability in sample preparation and the potential for matrix effects during LC-MS/MS analysis can significantly impact the reliability of quantitative results. An ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection, thereby compensating for any potential variations. A stable isotope-labeled (SIL) internal standard, such as a deuterated Fimasartan, is chemically identical to the analyte and differs only in isotopic composition. This near-perfect analogy makes it the gold standard for quantitative bioanalysis.[1][2][3][4]
Comparative Analysis of Analytical Methods
Currently, validated methods for Fimasartan quantification in biological matrices predominantly employ ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with a structural analog as an internal standard, such as BR-A-563.[5][6][7][8] While these methods demonstrate acceptable performance, the use of a deuterated internal standard is expected to provide superior accuracy and precision by more effectively correcting for matrix effects and variability in ionization.[1][2]
Below is a summary of the performance characteristics of a validated UPLC-MS/MS method for Fimasartan using a non-deuterated internal standard.
| Parameter | UPLC-MS/MS with Non-Deuterated IS (BR-A-563)[5][6][7] |
| Linearity Range | 3 - 1000 ng/mL |
| Correlation Coefficient (r) | > 0.9950 |
| Intra-day Accuracy | 86.9 – 98.2% |
| Inter-day Accuracy | 93.3 – 100.1% |
| Intra-day Precision (%RSD) | 2.0 – 3.1% |
| Inter-day Precision (%RSD) | 0.8 – 8.0% |
| Lower Limit of Quantification (LLOQ) | 3 ng/mL |
While the above method is robust, the use of a structural analog as an internal standard may not perfectly account for all sources of variability. A deuterated internal standard, co-eluting with Fimasartan, would experience the exact same matrix effects and ionization suppression or enhancement, leading to a more accurate and precise measurement.[1]
Experimental Workflow and Signaling Pathway
The general workflow for the analysis of Fimasartan in a biological matrix using LC-MS/MS with a deuterated internal standard is depicted below. This process involves sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
A detailed methodology for the UPLC-MS/MS analysis of Fimasartan using a non-deuterated internal standard is provided below. This protocol can be adapted for use with a deuterated internal standard.
Sample Preparation[5][8]
-
To 100 µL of human plasma, add 20 µL of internal standard working solution (BR-A-563, 1 µg/mL in methanol).
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.
UPLC-MS/MS Conditions[5][6][7]
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A suitable gradient to achieve separation of Fimasartan and the internal standard.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Multiple Reaction Monitoring (MRM) Transitions:
Method Validation
The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Conclusion
In the quantitative bioanalysis of Fimasartan, the use of a deuterated internal standard with LC-MS/MS is the recommended approach to achieve the highest levels of accuracy and precision. While existing methods using structural analogs as internal standards provide reliable data, the near-identical physicochemical properties of a deuterated internal standard ensure superior compensation for analytical variability. For researchers and professionals in drug development, investing in a deuterated internal standard for Fimasartan analysis is a critical step towards generating robust and high-quality pharmacokinetic and bioequivalence data.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. scispace.com [scispace.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. Fully Validated Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Determination of Fimasartan in Human Plasma [jstage.jst.go.jp]
- 6. Fully Validated Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Fimasartan in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajpaonline.com [ajpaonline.com]
- 8. academic.oup.com [academic.oup.com]
Fimasartan Quantification: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals seeking robust and reliable methods for the quantification of Fimasartan, this guide provides an objective comparison of analytical techniques. We delve into the linearity and range of Fimasartan analysis, with a focus on methods utilizing its deuterated internal standard, Fimasartan-d6, and compare them against other common analytical approaches.
Fimasartan is a non-peptide angiotensin II receptor blocker (ARB) used in the management of hypertension.[1] Accurate quantification of Fimasartan in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. The use of a stable isotope-labeled internal standard, such as this compound, is a key strategy to enhance the accuracy and precision of quantification, particularly in mass spectrometry-based methods.[2]
Comparison of Linearity and Range
The performance of an analytical method is often defined by its linearity and quantitative range. Below is a summary of reported linearity and ranges for different Fimasartan quantification methods.
| Analytical Method | Internal Standard (IS) | Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | BR-A-563 (structural analog) | Human Plasma | 0.5 - 500 ng/mL | > 0.997 | [3][4] |
| UPLC-MS/MS | BR-A-563 (structural analog) | Human Plasma | 3 - 1000 ng/mL | > 0.995 | [4][5] |
| LC-MS/MS | Telmisartan | Human Plasma | 45.8 - 10052.6 ng/mL | Not Reported | [6] |
| RP-HPLC | Not Applicable | Bulk Drug | 5 - 30 µg/mL | 0.9995 | [7][8] |
| RP-HPLC | Not Applicable | Bulk Drug/Dosage Form | 10 - 30 µg/mL | 0.99998 | [9][10] |
| RP-HPLC | Not Applicable | Tablet Dosage Form | 25 - 75 µg/mL | > 0.99 | [11] |
Note: While this compound is utilized as an internal standard to improve accuracy, specific studies detailing its direct impact on the linearity and range compared to other internal standards were not prevalent in the reviewed literature. However, the principles of isotope dilution mass spectrometry suggest that its use would lead to more reliable and reproducible quantification within the established ranges of the LC-MS/MS methods.
Experimental Protocols
Detailed methodologies are critical for replicating and validating analytical results. Below are representative protocols for LC-MS/MS and RP-HPLC quantification of Fimasartan.
LC-MS/MS Method for Fimasartan in Human Plasma
This method is suitable for pharmacokinetic studies and employs an internal standard for accurate quantification.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 50 µL of the internal standard working solution (e.g., BR-A-563 or this compound in methanol).
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.[12]
2. Chromatographic Conditions:
-
Column: Phenyl-Hexyl column (e.g., Luna®, 5 µm, 50 mm × 2.0 mm).[4][12]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[4][12]
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
RP-HPLC Method for Fimasartan in Bulk Drug and Pharmaceutical Dosage Forms
This method is well-suited for quality control and routine analysis of Fimasartan in pharmaceutical products.
1. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Fimasartan reference standard in a suitable solvent (e.g., methanol or acetonitrile) to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 5-30 µg/mL).
-
Sample Solution (Tablets): Weigh and finely powder a number of tablets. Transfer a portion of the powder equivalent to a specific amount of Fimasartan into a volumetric flask, dissolve in the solvent, sonicate, and dilute to the mark. Filter the solution before injection.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., Primacel C18, 150 mm × 4.6 mm, 5 µm).[7]
-
Mobile Phase: A mixture of acetonitrile and 0.1% orthophosphoric acid in water (e.g., 80:20, v/v).[7]
-
Flow Rate: 0.8 mL/min.[7]
-
Detection: UV detector at 265 nm.[7]
-
Injection Volume: 20 µL.
Visualizing the Method and Mechanism
To further clarify the experimental process and the biological context of Fimasartan, the following diagrams are provided.
Caption: Experimental workflow for Fimasartan quantification using LC-MS/MS.
Caption: Signaling pathway of Fimasartan's mechanism of action.
References
- 1. Fimasartan - Wikipedia [en.wikipedia.org]
- 2. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]
- 4. ajpaonline.com [ajpaonline.com]
- 5. Fully Validated Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Fimasartan in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neuroquantology.com [neuroquantology.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ajpaonline.com [ajpaonline.com]
- 10. researchgate.net [researchgate.net]
- 11. irjpms.com [irjpms.com]
- 12. Validated LC-MS/MS Assay for the Quantitative Determination of Fimasartan in Human Plasma: Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision in Practice: A Comparative Guide to Fimasartan Assays Featuring Fimasartan-d6
For researchers, scientists, and drug development professionals navigating the intricacies of bioanalytical method development, the choice of an appropriate internal standard is paramount to ensuring accurate and reliable quantification of drug candidates. This guide provides a comprehensive comparison of Fimasartan assays, with a special focus on the specificity and selectivity afforded by the use of its stable isotope-labeled counterpart, Fimasartan-d6.
Fimasartan is a non-peptide angiotensin II receptor antagonist used in the treatment of hypertension.[1][2] Accurate measurement of Fimasartan in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis using mass spectrometry. This compound, a deuterium-labeled analog of Fimasartan, offers significant advantages in minimizing analytical variability and improving data quality.[3] This guide will delve into the experimental data supporting the use of this compound and compare the performance of assays utilizing different analytical methodologies.
The Advantage of this compound as an Internal Standard
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for analyte loss during sample processing and to account for variability in instrument response. The ideal IS co-elutes with the analyte and experiences identical ionization and fragmentation behavior.
Stable isotope-labeled internal standards like this compound are the preferred choice because their physicochemical properties are nearly identical to the analyte, Fimasartan. This ensures they behave similarly during extraction, chromatography, and ionization, providing the most accurate correction for any variations in the analytical process. This enhanced accuracy and precision are critical for regulatory submissions and for making sound decisions in drug development.
Comparative Performance of Fimasartan Assays
The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the quantification of Fimasartan in biological matrices. While not all studies explicitly used this compound, the data provides a valuable benchmark for assay performance. The use of a structural analog as an internal standard (e.g., BR-A-563 or Telmisartan) can also yield reliable results, though stable isotope-labeled standards are generally superior in mitigating matrix effects.
| Parameter | Method 1 (UPLC-MS/MS) [4] | Method 2 (LC-MS/MS) [5] | Method 3 (LC-MS/MS) [6] | Method 4 (LC-MS/MS for combination drug) [7] |
| Internal Standard | BR-A-563 | BR-A-563 | Telmisartan | Berberine |
| Matrix | Human Plasma | Human Plasma | Human Plasma | Rat Plasma |
| Linearity Range | 3 - 1000 ng/mL | 0.5 - 500 ng/mL | Not Specified | 1 - 500 ng/mL |
| Intra-day Precision (%CV) | 2.0 - 3.1% | <14.9% | Not Specified | Within acceptable criteria |
| Inter-day Precision (%CV) | 0.8 - 8.0% | <14.9% | Not Specified | Within acceptable criteria |
| Intra-day Accuracy | 86.9 - 98.2% | >91.9% | Not Specified | Within acceptable criteria |
| Inter-day Accuracy | 93.3 - 100.1% | >91.9% | Not Specified | Within acceptable criteria |
| Lower Limit of Quantification (LLOQ) | 3 ng/mL | 0.5 ng/mL | Not Specified | 1 ng/mL |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the development and validation of Fimasartan assays.
Sample Preparation: Protein Precipitation (Method 2)[5]
-
To a 100 µL aliquot of human plasma, add 200 µL of acetonitrile containing the internal standard (BR-A-563).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 5 µL aliquot into the LC-MS/MS system.
Sample Preparation: Liquid-Liquid Extraction (Method 3)[6]
-
To a 500 µL aliquot of human plasma, add the internal standard (Telmisartan).
-
Add 100 µL of 1M sodium hydroxide.
-
Add 3 mL of a mixture of ethyl acetate and n-hexane (80:20, v/v).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness at 40°C under nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions (Method 1)[4]
-
LC System: Waters ACQUITY UPLC system
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
MS System: Waters Xevo TQ-S triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization (ESI), positive mode
-
MRM Transitions:
-
Fimasartan: m/z 502.2 → 207.1
-
IS (BR-A-563): m/z 526.3 → 207.1
-
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams outline the signaling pathway of Fimasartan and a typical experimental workflow for its analysis.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of Fimasartan.
Caption: A typical experimental workflow for a Fimasartan assay using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 3. veeprho.com [veeprho.com]
- 4. Fully Validated Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Fimasartan in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated LC-MS/MS Assay for the Quantitative Determination of Fimasartan in Human Plasma: Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neuroquantology.com [neuroquantology.com]
- 7. Simultaneous Analysis of a Combination of Anti-Hypertensive Drugs, Fimasartan, Amlodipine, and Hydrochlorothiazide, in Rats Using LC-MS/MS and Subsequent Application to Pharmacokinetic Drug Interaction with Red Ginseng Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances: A Comparative Guide to the Robustness of Fimasartan Bioanalytical Methods
For researchers, scientists, and professionals in drug development, ensuring the reliability of bioanalytical methods is paramount. This guide provides a comparative analysis of the robustness of bioanalytical methods for Fimasartan, a potent angiotensin II receptor blocker. By presenting supporting experimental data and detailed protocols, this document aims to be an invaluable resource for those involved in the quantification of Fimasartan in biological matrices.
The consistency and reliability of a bioanalytical method under slightly varied conditions, known as robustness, is a critical attribute evaluated during method validation. For Fimasartan, a widely used antihypertensive drug, robust analytical methods are essential for accurate pharmacokinetic, bioavailability, and toxicokinetic studies. This guide delves into the common parameters assessed during the robustness testing of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods for Fimasartan analysis.
Comparative Analysis of Robustness Parameters
The robustness of a bioanalytical method is typically evaluated by intentionally introducing small variations to the method parameters and observing the effect on the analytical results. The following table summarizes the typical parameters and acceptance criteria for the robustness testing of Fimasartan bioanalytical methods, based on established guidelines and published data.
| Parameter Varied | Variation | Acceptance Criteria (%RSD) |
| Mobile Phase Composition | ||
| Organic Phase Percentage | ± 2% | ≤ 2.0% |
| Mobile Phase pH | ± 0.2 units | ≤ 2.0% |
| Column Temperature | ± 2 °C | ≤ 2.0% |
| Flow Rate | ± 0.1 mL/min | ≤ 2.0% |
| Wavelength | ± 2 nm | ≤ 2.0% |
The results of robustness studies for a reversed-phase HPLC method for the simultaneous estimation of Fimasartan Potassium Trihydrate and another active pharmaceutical ingredient in a synthetic mixture demonstrated that the method is robust, with the %RSD for Fimasartan assay being well within the acceptance criteria for all the varied parameters[1][2].
Experimental Workflow for Robustness Testing
The following diagram illustrates a typical workflow for conducting robustness testing of a Fimasartan bioanalytical method.
Figure 1. A generalized workflow for the robustness testing of a Fimasartan bioanalytical method.
Detailed Experimental Protocol for Robustness Testing
The following is a representative protocol for the robustness testing of a reversed-phase HPLC method for the analysis of Fimasartan in a pharmaceutical formulation.
Objective: To assess the robustness of the HPLC method for the quantification of Fimasartan by introducing small, deliberate variations to the method parameters.
Materials:
-
Fimasartan Potassium Trihydrate reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Reagents for buffer preparation (e.g., phosphate buffer)
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Preparation of Standard Solution: Prepare a standard stock solution of Fimasartan and further dilute to a working concentration (e.g., 100 µg/mL).
-
Nominal Conditions Analysis:
-
Set the HPLC system to the nominal operating conditions (e.g., mobile phase composition, flow rate, column temperature, and wavelength).
-
Inject the standard solution in triplicate and record the peak area and retention time.
-
-
Variation of Method Parameters:
-
Flow Rate: Vary the flow rate by ±0.1 mL/min from the nominal condition. For each variation, inject the standard solution in triplicate.
-
Mobile Phase Composition: Vary the percentage of the organic solvent in the mobile phase by ±2%. For each variation, inject the standard solution in triplicate.
-
pH of Mobile Phase Buffer: Vary the pH of the aqueous component of the mobile phase by ±0.2 units. For each variation, inject the standard solution in triplicate.
-
Column Temperature: Vary the column temperature by ±2 °C from the nominal condition. For each variation, inject the standard solution in triplicate.
-
Wavelength: Vary the detection wavelength by ±2 nm from the nominal condition. For each variation, inject the standard solution in triplicate.
-
-
Data Analysis:
-
For each condition, calculate the mean and relative standard deviation (%RSD) of the peak area and retention time.
-
Evaluate the system suitability parameters, such as theoretical plates and tailing factor, for each run.
-
Compare the %RSD of the assay results obtained under the varied conditions with the acceptance criteria (typically ≤ 2.0%).
-
Alternative Bioanalytical Methods and Comparative Considerations
While HPLC with UV detection is a common technique, UPLC-MS/MS methods offer higher sensitivity and selectivity for the determination of Fimasartan in biological matrices like human plasma.[3][4][5] A fully validated UPLC-MS/MS method for Fimasartan in human plasma demonstrated excellent linearity, precision, and accuracy, making it suitable for pharmacokinetic studies.[3][4] When comparing these methods, considerations should include the required limit of quantification (LOQ), the complexity of the sample matrix, and the available instrumentation. For studies requiring very low detection limits, a UPLC-MS/MS method is generally preferred.
For other angiotensin II receptor antagonists, a variety of bioanalytical methods have also been developed and validated. For instance, HPTLC methods have been established for the analysis of losartan, irbesartan, valsartan, candesartan, and olmesartan in tablets and biological fluids.[6] Furthermore, LC-MS/MS methods have been validated for the determination of valsartan in human plasma.[7] The principles of robustness testing outlined in this guide are broadly applicable to the bioanalytical methods for these related compounds, with specific parameters and acceptance criteria being adapted based on the specific method and regulatory requirements.
Conclusion
The robustness of a bioanalytical method is a critical parameter that ensures its reliability and suitability for its intended purpose. The information and protocols presented in this guide provide a framework for the systematic evaluation of the robustness of Fimasartan bioanalytical methods. By adhering to these principles and conducting thorough validation studies, researchers can ensure the generation of high-quality, reproducible data in their drug development endeavors. The validation of these methods according to ICH guidelines is essential for regulatory compliance and confidence in the analytical results.[8][9][10][11]
References
- 1. irjpms.com [irjpms.com]
- 2. researchgate.net [researchgate.net]
- 3. Fully Validated Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Fimasartan in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fully Validated Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Determination of Fimasartan in Human Plasma [jstage.jst.go.jp]
- 5. academic.oup.com [academic.oup.com]
- 6. Two selective HPTLC methods for determination of some angiotensin II receptor antagonists in tablets and biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 8. ajpaonline.com [ajpaonline.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. actascientific.com [actascientific.com]
- 11. database.ich.org [database.ich.org]
A Comparative Pharmacokinetic Analysis of Fimasartan and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of the angiotensin II receptor blocker, Fimasartan, and its primary metabolites. The information presented is supported by experimental data to aid in research and drug development.
Fimasartan, a non-peptide angiotensin II receptor antagonist, is primarily metabolized in the liver, leading to the formation of several metabolites.[1] Understanding the pharmacokinetic properties of both the parent drug and its metabolites is crucial for a comprehensive assessment of its efficacy and safety profile. This guide summarizes key pharmacokinetic parameters, details the experimental protocols used for their determination, and visualizes the metabolic pathways and experimental workflows.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of Fimasartan and its major identified metabolites. While extensive human data is available for Fimasartan, detailed comparative human pharmacokinetic data for its metabolites is limited. The data for the active metabolite, desulfo-fimasartan (BR-A-557), is primarily derived from studies in rats, which indicate significantly lower exposure compared to the parent compound.[2]
Table 1: Pharmacokinetic Parameters of Fimasartan in Humans (Single Oral Dose)
| Parameter | Value | Reference |
| Tmax (h) | 0.5 - 3.0 | [3] |
| Cmax (ng/mL) | Varies with dose (e.g., ~243 ng/mL for 120 mg) | [4] |
| AUC (ng·h/mL) | Varies with dose (e.g., ~724 ng·h/mL for 120 mg) | [4] |
| Half-life (t½) (h) | 9 - 16 | [5] |
| Absolute Bioavailability (%) | ~18.6 | [5] |
Table 2: Comparative Pharmacokinetics of Fimasartan and its Active Metabolite (Desulfo-fimasartan) in Rats
| Compound | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Note |
| Fimasartan | Dose-dependent | Dose-dependent | Dose-dependent | - |
| Desulfo-fimasartan (M4) | Not explicitly stated | Significantly lower than Fimasartan | < 7.2% of Fimasartan AUC | [2] |
Metabolic Pathway of Fimasartan
Fimasartan undergoes metabolism primarily through oxidation and glucuronidation. The cytochrome P450 (CYP) enzymes, specifically CYP3A4, CYP3A5, and CYP2C9, are involved in the oxidative metabolism, while UDP-glucuronosyltransferases (UGTs) are responsible for glucuronidation.[1]
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from studies employing standardized and validated methodologies. Below are detailed descriptions of the key experimental protocols.
Human Pharmacokinetic Study Design
A typical clinical study to evaluate the pharmacokinetics of Fimasartan involves a randomized, open-label, single- or multiple-dose design in healthy volunteers or patient populations.[3][4]
-
Participants: Healthy adult male and female subjects, or specific patient populations (e.g., individuals with renal impairment).
-
Dosing: Administration of a single oral dose of Fimasartan (e.g., 60 mg or 120 mg) after an overnight fast.[6]
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose).[3]
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin) and centrifuged to separate the plasma, which is then stored at -70°C until analysis.
Bioanalytical Method: LC-MS/MS
The quantification of Fimasartan and its metabolites in plasma is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]
-
Sample Preparation: Plasma samples are prepared by protein precipitation using acetonitrile. An internal standard is added to the samples to ensure accuracy and precision.
-
Chromatographic Separation: The prepared samples are injected into a high-performance liquid chromatography (HPLC) system. Separation is achieved on a C18 or a similar reversed-phase column with a gradient mobile phase consisting of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analytes are ionized using electrospray ionization (ESI) in positive ion mode and detected using Multiple Reaction Monitoring (MRM). The transitions monitored are specific for Fimasartan and its metabolites.
Pharmacokinetic Data Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin®.
-
Cmax and Tmax: The maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax) are determined directly from the observed data.
-
AUC: The area under the plasma concentration-time curve from time zero to the last measurable concentration (AUCt) is calculated using the linear trapezoidal rule. The area under the curve from time zero to infinity (AUCinf) is calculated by adding the extrapolated area (last measurable concentration divided by the terminal elimination rate constant) to AUCt.
-
Half-life (t½): The terminal elimination half-life is calculated as 0.693 divided by the terminal elimination rate constant.
Experimental Workflow
The following diagram illustrates the typical workflow for a pharmacokinetic study of Fimasartan.
References
- 1. Characterization of fimasartan metabolites in human liver microsomes and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and metabolite profiling of fimasartan, a novel antihypertensive agent, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Pharmacokinetic interaction between fimasartan and atorvastatin in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Effect of renal function on the pharmacokinetics of fimasartan: a single-dose, open-label, Phase I study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Bioequivalence Study of Fimasartan Formulations for Hypertension Management
This guide provides a detailed comparison of different oral formulations of Fimasartan, a potent angiotensin II receptor blocker for the treatment of hypertension. The focus is on the bioequivalence between a fixed-dose combination (FDC) of Fimasartan and Rosuvastatin and the concurrent administration of the individual tablets. This analysis is supported by experimental data from a pivotal clinical study, with a focus on the pharmacokinetic profiles and the bioanalytical methodologies employed. While the use of a deuterated internal standard such as Fimasartan-d6 is a standard practice in bioanalytical assays for ensuring accuracy and precision, the presented study utilized a different structural analog as an internal standard. The principles and workflow, however, remain illustrative for researchers in the field.
Quantitative Data Comparison
The bioequivalence of a Fimasartan/Rosuvastatin 120 mg/20 mg FDC tablet was compared to the co-administration of the individual components in a randomized, open-label, single-dose, two-treatment, two-way crossover study involving 78 healthy volunteers.[1][2][3] The key pharmacokinetic parameters are summarized in the table below.
| Pharmacokinetic Parameter | Test Formulation (FDC) | Reference Formulation (Co-administered) | Geometric Mean Ratio (90% CI) | Bioequivalence Conclusion |
| Fimasartan | ||||
| Cmax (ng/mL) | 384.5 ± 249.7 | 370.8 ± 204.8 | 1.0399 (0.8665–1.2479) | Bioequivalent |
| AUC0–t (ng·h/mL) | 1876.1 ± 794.4 | 1881.3 ± 801.1 | 0.9999 (0.9391–1.0646) | Bioequivalent |
| AUC0–∞ (ng·h/mL) | 1968.3 ± 821.5 | 1972.9 ± 824.2 | 1.0001 (0.9401–1.0648) | Bioequivalent |
| Tmax (h) | 1.5 (0.5 - 4.0) | 1.5 (0.3 - 4.0) | - | - |
| t1/2 (h) | 9.8 ± 2.6 | 9.7 ± 2.5 | - | - |
Data are presented as mean ± standard deviation for Cmax, AUC, and t1/2, and as median (range) for Tmax. The 90% Confidence Interval (CI) for the geometric mean ratio of the test to reference formulation for Cmax and AUC parameters fell within the regulatory acceptance range of 0.8000–1.2500.[1][3]
Experimental Workflow
The following diagram illustrates the typical workflow of a bioequivalence study, from participant enrollment to final data analysis.
Detailed Experimental Protocols
The determination of Fimasartan concentrations in plasma was conducted using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]
1. Sample Preparation:
-
To 50 µL of human plasma, 20 µL of the internal standard (BR-A-563, 1,000 ng/mL) was added.
-
Protein precipitation was induced by adding 50 µL of 1% formic acid and 1 mL of an organic solvent mixture (ethyl acetate:hexane = 8:2), followed by vortexing for 10 minutes.
-
The samples were then centrifuged at 4,000 rpm for 10 minutes at 4°C.
-
800 µL of the supernatant was transferred to a new tube and evaporated to dryness under a nitrogen stream at 50°C.
-
The residue was reconstituted in 2 mL of a 90% acetonitrile solution containing 0.05% formic acid.
-
After vortexing for 5 minutes, the solution was centrifuged at 4,000 rpm for 10 minutes at 4°C.
-
A 3 µL aliquot of the final solution was injected into the LC-MS/MS system.[3]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions:
-
Chromatographic System: Agilent 1200 series HPLC system.[3]
-
Mass Spectrometer: MDS SCIEX API-4000 triple quadrupole mass spectrometer.[3]
-
Column: Luna HILIC column (2.1 × 50 mm, 2.6 µm particle size).[3]
-
Mobile Phase: A 20:80 (v/v) mixture of 0.05% formic acid in water and 0.05% formic acid in acetonitrile.[3]
-
Flow Rate: 200 µL/min.[3]
-
Ionization Mode: Multiple reaction monitoring (MRM).[3]
-
Mass Transitions:
The analytical method was validated for linearity, accuracy, precision, and stability, with the linear calibration curve for Fimasartan ranging from 2 to 1,500 ng/mL.[3]
Signaling Pathway of Fimasartan
Fimasartan exerts its antihypertensive effect by blocking the Angiotensin II type 1 (AT1) receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The diagram below illustrates this mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic and bioequivalence study comparing a fimasartan/rosuvastatin fixed-dose combination with the concomitant administration of fimasartan and rosuvastatin in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and bioequivalence study comparing a fimasartan/rosuvastatin fixed-dose combination with the concomitant administration of fimasartan and rosuvastatin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Fimasartan-d6
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Fimasartan-d6, a deuterated analog of the angiotensin II receptor antagonist, Fimasartan. Adherence to these procedures is critical for laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for Fimasartan.[3][4] The following are general safety measures to be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Avoid Dust Formation: Handle the compound in a way that minimizes the generation of dust.[3]
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood.[3]
-
Spill Management: In case of a spill, avoid creating dust.[3] Pick up the material mechanically and place it in a suitable, closed container for disposal.[3] Do not let the product enter drains.[3]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[3] Pharmaceutical waste must be handled and disposed of separately from general waste and is typically incinerated.[1]
-
Segregation: Isolate this compound waste from other laboratory waste streams. It should be classified as non-hazardous pharmaceutical waste unless otherwise specified by local regulations.
-
Containerization:
-
Place solid this compound waste in a clearly labeled, sealed container. For sharps contaminated with the compound, use a designated sharps container.[1]
-
Solutions containing this compound should be collected in a compatible, sealed, and clearly labeled waste container.
-
-
Labeling: The waste container must be clearly labeled with the chemical name ("this compound") and any relevant hazard information.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials pending collection by a licensed waste disposal company.
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste by a certified hazardous or pharmaceutical waste management company. This ensures compliance with all federal, state, and local regulations.[2][5]
Important Considerations:
-
Do Not Dispose in General Trash: Never dispose of this compound in the regular trash.[5]
-
Do Not Flush Down the Drain: Avoid flushing solutions containing this compound down the sink.[5][6] This can contaminate water supplies.[5]
-
Regulatory Compliance: Disposal regulations can vary. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific requirements. The Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are key regulatory bodies in the United States.[2][5]
Quantitative Data Summary
| Parameter | Guideline/Regulation | Source |
| Waste Classification | Typically non-hazardous pharmaceutical waste. | [2] |
| Disposal Method | Incineration via a licensed disposal company. | [1][3] |
| Container Color Code (General Pharmaceutical Waste) | Blue-lidded bins for non-hazardous medicines. | [1] |
Experimental Workflow: this compound Disposal
The logical flow for the proper disposal of this compound is outlined below. This workflow ensures that all safety and regulatory steps are followed.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. capotchem.cn [capotchem.cn]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 6. Medical Waste Management Program [cdph.ca.gov]
Personal protective equipment for handling Fimasartan-d6
This guide provides crucial safety and logistical information for the handling and disposal of Fimasartan-d6, a deuterated analog of the antihypertensive drug Fimasartan. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The required PPE is detailed in the table below.
| PPE Category | Item | Standard/Specification |
| Eye/Face Protection | Safety glasses with side-shields | EN 166 (EU) or NIOSH (US) approved[1] |
| Skin Protection | - Chemical-resistant gloves (e.g., nitrile, neoprene) - Impervious clothing - Disposable gown (polyethylene-coated polypropylene) | EU Directive 89/686/EEC, EN 374[1] |
| Respiratory Protection | - Nuisance Exposure: Particle respirator - Higher-Level Protection: Respirator cartridges | - P95 (US) or P1 (EU EN 143)[1] - OV/AG/P99 (US) or ABEK-P2 (EU EN 143)[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to mitigate risks. The following workflow outlines the key stages from preparation to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
